molecular formula C5H11NO B1215654 N-Butylformamide CAS No. 871-71-6

N-Butylformamide

Cat. No.: B1215654
CAS No.: 871-71-6
M. Wt: 101.15 g/mol
InChI Key: QQGNLKJAIVSNCO-UHFFFAOYSA-N
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Description

N-Butylformamide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is part of the formamide family, a class of compounds recognized for their significant utility in synthetic organic chemistry and as intermediates in the development of functional molecules . Formamides, in general, are pivotal as precursors for the synthesis of various heterocycles, formamidines, and isocyanides . They also find application as polar solvents and organocatalysts in certain chemical reactions . As an N-monoalkylformamide, this compound is a candidate for use as a reactant in transamidation reactions or as a starting material in the synthesis of more complex compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the product's Safety Data Sheet (SDS) for safe handling and storage guidelines. For comprehensive technical data, including spectroscopic information, please refer to public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871-71-6

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-butylformamide

InChI

InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7)

InChI Key

QQGNLKJAIVSNCO-UHFFFAOYSA-N

SMILES

CCCCNC=O

Canonical SMILES

CCCCNC=O

Other CAS No.

871-71-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (CAS No. 871-71-6) is a chemical compound with growing interest in various scientific fields, including its potential applications as a solvent and an intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, reactivity, and provides standardized experimental protocols for their determination. All quantitative data is summarized in structured tables for ease of comparison, and key chemical transformations are visualized using logical diagrams.

Introduction

This compound is a primary amide, structurally characterized by a butyl group attached to the nitrogen atom of a formamide moiety. Its amphiphilic nature, stemming from the polar amide group and the nonpolar butyl chain, influences its solubility and reactivity. A thorough understanding of its physical and chemical properties is essential for its effective application in laboratory and industrial settings, particularly in the synthesis of pharmaceutical compounds and other fine chemicals.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical properties are primarily dictated by the presence of the amide functional group, which allows for hydrogen bonding, leading to a relatively high boiling point compared to non-polar compounds of similar molecular weight.

Tabulated Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 212.1 °C at 760 mmHg[1]
Melting Point Data not readily available
Density 0.863 g/cm³[1]
Refractive Index (n20/D) 1.409[1]
Flash Point 109.3 °C[1]
Vapor Pressure 0.176 mmHg at 25 °C[1]
Solubility

Qualitative assessments indicate that this compound is soluble in water.[3] Its solubility in various organic solvents is predicted to be high in polar aprotic solvents like dichloromethane and acetone, and moderate in polar protic solvents such as ethanol.[4]

SolventQualitative Solubility
WaterSoluble[3]
EthanolModerately Soluble (Predicted)[4]
AcetoneHighly Soluble (Predicted)[4]
DichloromethaneHighly Soluble (Predicted)[4]
TolueneModerately Soluble (Predicted)[4]
HexaneLow Solubility (Predicted)[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the amide functional group. It can participate in various reactions, including hydrolysis, and serves as a precursor in different synthetic pathways.

Synthesis of this compound

This compound can be synthesized by the reaction of n-butylamine with formic acid. This reaction is a condensation process where water is eliminated.[5][6]

G cluster_reactants Reactants cluster_products Products n-Butylamine n-Butylamine (CH3(CH2)3NH2) This compound This compound (CH3(CH2)3NHCHO) n-Butylamine->this compound + Formic Acid Formic_Acid Formic Acid (HCOOH) Water Water (H2O)

Synthesis of this compound.
Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed back to n-butylamine and formic acid. The mechanism generally involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.

G cluster_reactants Reactants cluster_products Products This compound This compound (CH3(CH2)3NHCHO) n-Butylamine n-Butylamine (CH3(CH2)3NH2) This compound->n-Butylamine + H2O (H+ or OH-) Water Water (H2O) Formic_Acid Formic Acid (HCOOH)

References

N-Butylformamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-Butylformamide, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its fundamental chemical identifiers, physicochemical properties, and contextualizes its place within chemical data repositories.

Core Identifiers:

IdentifierValue
CAS Number 871-71-6[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C5H11NO[1][2]
Molecular Weight 101.15 g/mol [1]
InChI InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7)[1][2]
InChIKey QQGNLKJAIVSNCO-UHFFFAOYSA-N[1]
SMILES CCCCNC=O[1]

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in experimental settings, and for computational modeling.

PropertyValue
Density 0.863 g/cm³[2]
Boiling Point 212.1 °C at 760 mmHg[2]
Flash Point 109.3 °C[2]
Refractive Index 1.409[2]
Vapor Pressure 0.176 mmHg at 25 °C[2]

Experimental Data and Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. As such, generalized protocols are not provided here. Researchers should refer to specific publications or patents that utilize this compound for detailed methodologies.

Logical Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the analysis of a chemical compound like this compound in a research setting. This workflow is a representative model and can be adapted based on the specific research goals.

cluster_0 Compound Acquisition and Preparation cluster_1 Experimental Phase cluster_2 Data Analysis and Reporting A Procurement of This compound B Purity Assessment (e.g., GC-MS, NMR) A->B C Preparation of Stock Solutions B->C D In vitro / In vivo Assay C->D E Data Collection D->E F Statistical Analysis E->F G Interpretation of Results F->G H Publication / Report G->H

References

Spectroscopic Analysis of N-Butylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-Butylformamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are included to support researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.0 (approx.)Singlet1HCHO
7.5 (approx.)Broad Singlet1HNH
3.2 (approx.)Quartet2HN-CH₂
1.4 (approx.)Sextet2HCH₂-CH₂-CH₃
1.3 (approx.)Sextet2HCH₂-CH₃
0.9 (approx.)Triplet3HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
163 (approx.)C=O
39 (approx.)N-CH₂
32 (approx.)CH₂-CH₂-CH₃
20 (approx.)CH₂-CH₃
14 (approx.)CH₃

Table 3: IR Spectroscopic Data for this compound [1][2]

Frequency (cm⁻¹)Functional Group
3290 (approx.)N-H Stretch
2960-2870 (approx.)C-H Stretch (Alkyl)
1670 (approx.)C=O Stretch (Amide I)
1540 (approx.)N-H Bend (Amide II)

Table 4: Mass Spectrometry Data for this compound [1][3]

m/zAssignment
101[M]⁺ (Molecular Ion)
59[CH₃CH₂CH₂NH₂]⁺ or [C₂H₅NCHO]⁺
58[CH₃CH₂CH=NH₂]⁺
30[CH₂=NH₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid sample)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform.[4]

  • The sample is then transferred into a clean NMR tube.[4]

  • The solution is homogenized using a vortex mixer.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent.[4]

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[4]

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Data Analysis: The chemical shifts, multiplicities, and integrations of the peaks are determined and assigned to the corresponding nuclei in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound (liquid sample)

  • FTIR spectrometer

  • Salt plates (NaCl or KBr)

  • Pipette

Procedure:

  • Sample Preparation: A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate.[5][6]

  • A second salt plate is placed on top to create a thin liquid film between the plates.[5][6]

  • Instrument Setup: A background spectrum of the empty spectrometer is recorded to subtract any atmospheric interference.

  • The "sandwich" of salt plates containing the sample is placed in the sample holder of the FTIR spectrometer.[5][6]

  • Data Acquisition: The sample is scanned with infrared radiation, and the transmitted radiation is measured by the detector.

  • Data Processing: The instrument's software converts the interferogram into an IR spectrum (transmittance or absorbance vs. wavenumber).

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations in the this compound molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

  • This compound (liquid sample)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent (e.g., methanol or acetonitrile)

  • Syringe or autosampler

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

  • Sample Introduction: The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: In the case of Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7]

  • Detection: The separated ions are detected, and their abundance is recorded.[7]

  • Data Processing: A mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragment ions, which provides corroborating evidence for the structure of the parent molecule.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film between Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Final_Structure Structural Elucidation of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation cluster_frags Major Fragments MI This compound [C₅H₁₁NO]⁺˙ m/z = 101 F59 [C₃H₇N]⁺˙ or [C₂H₅NCHO]⁺ m/z = 59 MI->F59 - C₃H₆ F58 [C₃H₈N]⁺ m/z = 58 MI->F58 - C₃H₅O F30 [CH₄N]⁺ m/z = 30 F58->F30 - C₂H₄

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

N-Butylformamide Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Butylformamide, a compound of interest in various research and development applications, including its potential role as a solvent and intermediate in pharmaceutical manufacturing. Understanding the solubility of this compound in different solvent systems is critical for its effective use in synthesis, purification, formulation, and other laboratory and industrial processes.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes known qualitative information, presents a framework for understanding its expected solubility based on chemical principles, and provides detailed experimental protocols for determining its solubility.

Qualitative Solubility Profile

This compound (C₅H₁₁NO), a monosubstituted amide, is anticipated to exhibit a range of solubilities depending on the nature of the solvent. The presence of both a polar amide group capable of hydrogen bonding and a nonpolar butyl group dictates its interaction with various solvents.

General solubility predictions suggest:

  • High Solubility in polar aprotic solvents.

  • Moderate Solubility in polar protic and nonpolar aromatic solvents.

  • Low Solubility in nonpolar aliphatic solvents.

  • Variable Solubility in Water : While some isomers like N-t-butylformamide are reported to be soluble in water, related compounds such as N,N-dibutylformamide are insoluble.[1][2] The solubility of this compound in water is not definitively reported in publicly available literature and would require experimental determination.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a range of solvents at various temperatures is not readily found in peer-reviewed journals or chemical databases. However, for the purposes of illustrating how such data would be presented for comparative analysis, the following table contains representative, hypothetical values.

Disclaimer: The following data is for illustrative purposes only and should not be considered experimentally verified.

SolventClassificationTemperature (°C)Hypothetical Solubility ( g/100 mL)
WaterPolar Protic255.2
MethanolPolar Protic25> 50 (Miscible)
EthanolPolar Protic25> 50 (Miscible)
AcetonePolar Aprotic25> 50 (Miscible)
DichloromethanePolar Aprotic25> 50 (Miscible)
Ethyl AcetatePolar Aprotic2535.8
TolueneNonpolar Aromatic2515.1
HexaneNonpolar Aliphatic251.3

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail established methodologies suitable for determining the solubility of this compound.

Isothermal Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Apparatus and Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any particulate matter.

  • Quantification: Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method

This method is a straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.[4][5]

Objective: To determine the mass of this compound dissolved in a known mass of a saturated solution.

Apparatus and Materials:

  • This compound (high purity)

  • Selected volatile solvents (analytical grade)

  • Thermostatic water bath

  • Analytical balance

  • Conical flasks with stoppers

  • Evaporating dish

  • Drying oven

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method.

  • Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant weight is achieved.

  • Weighing the Solute: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried this compound residue.

  • Calculation:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate in Thermostatic Shaker add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify by HPLC or GC filter->quantify calculate Calculate Solubility quantify->calculate report Report Results calculate->report end End report->end

References

thermodynamic properties of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₅H₁₁NO) is a monoalkyl-substituted amide with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental protocols for their determination, and presents visual workflows for key experimental methodologies.

Core Thermodynamic Properties

The quantitative thermodynamic data for this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational methods, highlighting the need for further experimental validation.

PropertySymbolValueUnitSource(s) & Notes
Molar Mass M101.15 g/mol [2][3][4]
Normal Melting Point Tfus-38°C[2] (Calculated Property)
Normal Boiling Point Tboil199°C[2] (Calculated Property)
Enthalpy of Fusion at Standard Conditions ΔfusH°Data not availablekJ/mol
Enthalpy of Vaporization at Standard Conditions ΔvapH°Data not availablekJ/mol
Standard Enthalpy of Formation (gas) ΔfH°gas-178.64kJ/mol[2] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation ΔfG°-18.91kJ/mol[2] (Joback Calculated Property)
Ideal Gas Heat Capacity Cp,gasData not availableJ/mol·K[2]
Liquid Phase Heat Capacity Cp,liquidData not availableJ/mol·K

Experimental Protocols

Detailed methodologies for the experimental determination of the key are outlined below. These represent standard laboratory procedures that can be applied to this compound.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5][6] It is a powerful tool for determining heat capacity and the enthalpy of phase transitions.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Analytical balance (microgram sensitivity)

  • High-purity this compound sample

  • High-purity indium standard for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The known melting point and enthalpy of fusion of indium serve as reference points.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan using an analytical balance. Seal the pan using a crimper to prevent any loss of sample due to evaporation.

  • Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point of this compound (e.g., -100 °C).

    • Heat the sample and reference at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The heat capacity (Cp) is determined from the heat flow signal in the regions where no phase transition occurs.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the peak corresponding to the melting transition. The onset of the peak corresponds to the melting temperature (Tfus).

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh this compound seal Seal in Pan weigh->seal load Load Sample & Reference seal->load equilibrate Equilibrate at Low T load->equilibrate heat Heat at Constant Rate equilibrate->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze cp Determine Cp analyze->cp delta_h Calculate ΔfusH analyze->delta_h

Caption: Workflow for DSC Measurement.
Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[1] From this, the standard enthalpy of formation can be calculated using Hess's law.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Nichrome ignition wire

  • Cotton thread

  • Analytical balance

  • High-purity this compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 g of this compound into a crucible. A cotton thread of known mass is attached to the ignition wire and its end is submerged in the liquid sample.

  • Assembly of the Bomb: Place the crucible in the bomb. The ignition wire is connected to the electrodes within the bomb.

  • Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.

  • Combustion: Ignite the sample by passing an electric current through the ignition wire.

  • Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals before and after combustion until a constant temperature is reached.

  • Data Analysis:

    • Calculate the heat released during combustion from the temperature change of the calorimeter and its heat capacity (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

    • Corrections are made for the heat of combustion of the cotton thread and the formation of nitric acid.

    • The enthalpy of combustion (ΔcH°) is then calculated per mole of this compound.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample assemble Assemble Bomb weigh->assemble pressurize Pressurize with O2 assemble->pressurize place Place Bomb in Calorimeter pressurize->place ignite Ignite Sample place->ignite measure_t Measure Temperature Change ignite->measure_t calculate_q Calculate Heat Released measure_t->calculate_q corrections Apply Corrections calculate_q->corrections delta_hc Determine ΔcH° corrections->delta_hc

Caption: Workflow for Bomb Calorimetry.
Determination of Vapor Pressure and Enthalpy of Vaporization by the Static Method

The static method involves measuring the vapor pressure of a liquid in a closed, evacuated system at different temperatures.[8] The enthalpy of vaporization can then be determined using the Clausius-Clapeyron equation.

Apparatus:

  • Thermostatted vessel

  • Pressure transducer

  • Temperature probe

  • Vacuum pump

  • Sample of this compound

Procedure:

  • Sample Introduction: Introduce a small amount of degassed this compound into the vessel.

  • Evacuation: Freeze the sample and evacuate the vessel to remove any air. The vessel is then sealed.

  • Heating and Equilibration: The vessel is placed in a thermostat and heated to a desired temperature. The system is allowed to reach thermal and phase equilibrium.

  • Measurement: Record the temperature and the corresponding vapor pressure.

  • Repeat: Repeat the measurement at several different temperatures.

  • Data Analysis:

    • Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

    • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant.

    • The enthalpy of vaporization (ΔvapH) can be calculated from the slope of the line.

Vapor_Pressure_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis introduce Introduce Sample evacuate Evacuate Vessel introduce->evacuate seal Seal Vessel evacuate->seal heat Heat to T1 seal->heat equilibrate Equilibrate heat->equilibrate measure Measure P1 equilibrate->measure repeat_measure Repeat for T2, T3... measure->repeat_measure plot Plot ln(P) vs 1/T repeat_measure->plot slope Determine Slope plot->slope delta_hv Calculate ΔvapH slope->delta_hv

Caption: Workflow for Vapor Pressure Measurement.

Logical Relationships in Thermodynamic Data

The various thermodynamic properties are interconnected. For example, the standard enthalpy of formation (ΔfH°), a fundamental property, can be determined from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). This relationship is crucial for validating experimental data and for deriving properties that are difficult to measure directly.

Thermodynamic_Relationships cluster_exp Experimental Measurement cluster_derived Derived Property cluster_law Governing Principle delta_hc ΔcH° (Bomb Calorimetry) hess Hess's Law delta_hc->hess products ΔfH° of Products (CO₂, H₂O, N₂) products->hess delta_hf ΔfH° of this compound hess->delta_hf

Caption: Derivation of Enthalpy of Formation.

Conclusion

The thermodynamic data for this compound are not extensively characterized experimentally in the current literature. The available data are primarily based on computational estimations. This guide provides a summary of the known values and outlines the standard experimental protocols that can be employed to obtain accurate and reliable thermodynamic properties for this compound. The provided workflows offer a clear visual representation of these experimental procedures. Further experimental investigation is crucial for a complete thermodynamic characterization of this compound, which will be invaluable for its application in research, drug development, and industrial processes.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (C₅H₁₁NO), a monoalkyl-substituted amide, serves as a crucial molecule in various chemical and biological contexts, including as a model for peptide bonds in protein studies. Its molecular structure and conformational landscape are dictated by the interplay of steric and electronic effects, primarily centered around the partial double bond character of the amide C-N bond. This guide provides a comprehensive overview of the conformational isomerism of this compound, details the experimental and computational methodologies employed for its characterization, and presents available physicochemical data. While specific, high-resolution structural data for this compound is not extensively reported in peer-reviewed literature, this document extrapolates expected behaviors from closely related analogs and outlines the established protocols for such determinations.

Introduction

The amide functional group is a cornerstone of organic chemistry and biochemistry. The planarity of the amide bond and the restricted rotation around the C-N bond lead to the existence of conformational isomers, which can have profound impacts on the biological activity and physical properties of molecules. This compound, as a simple N-alkylformamide, provides an excellent model system for understanding these conformational preferences. The primary conformational feature of this compound is the cis-trans isomerism arising from the orientation of the butyl group relative to the carbonyl oxygen across the C-N bond.

Conformational Isomerism of this compound

Due to the delocalization of the nitrogen lone pair into the carbonyl system, the C-N bond in amides possesses significant partial double bond character.[1] This restricts free rotation, giving rise to two primary planar conformers: cis and trans.

  • Trans Conformer: The butyl group and the formyl hydrogen are on opposite sides of the C-N bond. This conformation is generally expected to be the more stable isomer for N-monoalkylformamides due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen.[1]

  • Cis Conformer: The butyl group and the formyl hydrogen are on the same side of the C-N bond. This conformation typically experiences greater steric repulsion, rendering it less stable than the trans conformer.

The interconversion between these two isomers occurs through rotation around the C-N bond, a process that has a significant energy barrier.[2]

G Figure 2: Experimental Workflow for NMR-based Conformational Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_vt Variable Temperature NMR prep->acq_vt acq_2d 2D NMR (COSY, HSQC, NOESY/ROESY) acq_1d->acq_2d analysis_pop Determine Isomer Population (Integration) acq_1d->analysis_pop analysis_assign Assign Signals acq_2d->analysis_assign analysis_barrier Calculate Rotational Barrier acq_vt->analysis_barrier G Figure 3: Computational Chemistry Workflow for Conformational Analysis cluster_search Initial Steps cluster_opt Geometry Optimization cluster_analysis Energetics and Properties search Conformational Search opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) search->opt freq Frequency Calculation opt->freq barrier Calculate Rotational Barrier (PES Scan, TS Search) opt->barrier spectra Simulate Spectra (NMR, IR) opt->spectra rel_energy Calculate Relative Energies freq->rel_energy

References

Quantum Chemical Blueprint for N-Butylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Conformational Analysis

N-Butylformamide, like other N-substituted formamides, is expected to exist as a mixture of conformers arising from rotation around the C-N amide bond and the C-C bonds of the butyl chain. The primary conformers are anticipated to be the cis and trans isomers, referring to the relative orientation of the butyl group and the carbonyl oxygen. Further conformational diversity arises from the different possible arrangements of the butyl chain.

A thorough computational investigation would involve a systematic conformational search to identify all stable minima on the potential energy surface. The relative energies of these conformers are crucial for understanding the equilibrium populations at different temperatures.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol)Rotational Constants (GHz)Dipole Moment (Debye)
trans-anti-antiC_s0.00A: 4.5, B: 0.8, C: 0.73.8
trans-anti-gaucheC_10.50A: 3.9, B: 0.9, C: 0.83.7
cis-anti-antiC_s2.10A: 5.0, B: 0.7, C: 0.61.5
cis-anti-gaucheC_12.50A: 4.2, B: 0.8, C: 0.71.6

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from a computational study. The conformer nomenclature (e.g., anti, gauche) refers to the dihedral angles of the butyl chain.

Computational Protocol for Conformational Analysis

A robust computational protocol for determining the conformational landscape of this compound would involve the following steps:

  • Initial Conformational Search: Employing a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB) to perform a broad scan of the potential energy surface and identify a large number of potential conformers.

  • Geometry Optimization: Each identified conformer should be subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a double-zeta basis set (e.g., 6-31G(d)).

  • Frequency Analysis: Performing vibrational frequency calculations at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate computational method (e.g., coupled-cluster theory).

  • Thermodynamic Corrections: The inclusion of thermal corrections to the electronic energies allows for the calculation of relative Gibbs free energies, which are essential for predicting the equilibrium populations of the conformers at a given temperature.

Conformational_Analysis_Workflow A Initial Structure Generation B Conformational Search (Molecular Mechanics / Semi-empirical) A->B C Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) B->C D Frequency Analysis (Confirm Minima, Obtain ZPVE) C->D E Single-Point Energy (Higher Level of Theory, e.g., CCSD(T)/aug-cc-pVTZ) D->E F Thermodynamic Analysis (Relative Free Energies) E->F G Conformer Population F->G

Caption: Workflow for Conformational Analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for characterizing the structure and bonding of molecules. Theoretical calculations of vibrational frequencies and intensities can aid in the interpretation of experimental spectra and the identification of different conformers.

Table 2: Hypothetical Calculated Vibrational Frequencies for the Most Stable trans Conformer of this compound

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)IR Intensity (km/mol)
ν(N-H)N-H stretch345050
ν(C-H)C-H stretches (butyl)2960-287080-120
ν(C=O)C=O stretch (Amide I)1710450
δ(N-H)N-H bend (Amide II)1550150
ν(C-N)C-N stretch (Amide III)1250100

Note: This table presents a selection of expected vibrational modes and their hypothetical calculated values. A full calculation would yield a complete set of normal modes.

Computational Protocol for Vibrational Analysis

The calculation of vibrational spectra is typically performed as part of the following workflow:

  • Geometry Optimization: A high-quality optimized geometry is a prerequisite for accurate frequency calculations. The protocol described in section 1.1 should be followed.

  • Harmonic Frequency Calculation: The second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. This is a standard output from the frequency analysis step in many quantum chemistry packages.

  • Anharmonic Corrections: For a more accurate comparison with experimental spectra, it is often necessary to apply a scaling factor to the calculated harmonic frequencies or to perform more computationally expensive anharmonic frequency calculations.

  • Intensity Calculations: IR and Raman intensities are also calculated to aid in the visualization and interpretation of the theoretical spectra.

Vibrational_Spectroscopy_Workflow A Optimized Molecular Geometry B Harmonic Frequency Calculation A->B C Anharmonic Corrections (Scaling or Anharmonic Calculation) B->C D IR and Raman Intensity Calculation B->D E Simulated Vibrational Spectrum C->E D->E

Caption: Workflow for Vibrational Spectroscopy Simulation.

Logical Relationships in Computational Chemistry

The successful application of quantum chemical calculations relies on a logical progression of steps, where the accuracy of the final results is dependent on the choices made at each stage.

Logical_Relationships cluster_0 Theoretical Foundation cluster_1 Computational Execution cluster_2 Calculated Properties A Choice of Computational Method (e.g., DFT, MP2, CCSD(T)) C Geometry Optimization A->C B Choice of Basis Set (e.g., Pople, Dunning) B->C D Frequency Calculation C->D E Molecular Geometry C->E F Relative Energies D->F G Vibrational Frequencies D->G H Spectroscopic Constants E->H

Caption: Interdependencies in Quantum Chemical Calculations.

Conclusion

This technical guide has outlined the essential quantum chemical calculations required for a thorough understanding of this compound. While specific data for this molecule is pending dedicated research, the methodologies presented here provide a clear roadmap for future investigations. The conformational analysis will reveal the energetically preferred shapes of the molecule, while the vibrational analysis will provide a theoretical basis for interpreting experimental spectroscopic data. These computational insights are invaluable for applications in drug design, materials science, and fundamental chemical research.

An In-depth Technical Guide to the Reaction Mechanisms of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of N-Butylformamide, a versatile solvent and reagent in organic synthesis. The document details its synthesis, hydrolysis, reduction, thermal decomposition, and reactions with common classes of reagents. Experimental protocols, quantitative data where available, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this compound chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-formylation of n-butylamine. This can be achieved through several methods, most commonly by reaction with formic acid or its derivatives.

Reaction with Formic Acid

The direct reaction of n-butylamine with formic acid is a straightforward and widely used method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

  • Proton Transfer: Formic acid, being an acid, can protonate the basic n-butylamine to form a butylammonium formate salt.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of n-butylamine attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms.

  • Leaving Group Departure: The hydroxyl group is a poor leaving group. Protonation of the hydroxyl group by another molecule of formic acid (acting as an acid catalyst) forms a better leaving group, water. The tetrahedral intermediate then collapses, expelling a molecule of water to form the this compound.

This reaction is typically carried out by heating the reactants, often in a solvent like toluene with a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the product.[1]

Synthesis_Formic_Acid Butylamine CH₃(CH₂)₃NH₂ Plus1 + Butylamine->Plus1 FormicAcid HCOOH Tetrahedral CH₃(CH₂)₃NH₂⁺-CH(O⁻)OH FormicAcid->Tetrahedral Nucleophilic Attack Plus1->FormicAcid ProtonatedTetrahedral CH₃(CH₂)₃NH-CH(OH)₂ Tetrahedral->ProtonatedTetrahedral Proton Transfer Product CH₃(CH₂)₃NHCHO ProtonatedTetrahedral->Product -H₂O Plus2 + Product->Plus2 Water H₂O Plus2->Water

Caption: Synthesis of this compound from n-Butylamine and Formic Acid.

Reaction with Formate Esters

N-formylation of n-butylamine can also be achieved using formate esters, such as ethyl formate. This method avoids the need to remove water but may require a catalyst or heating.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to the reaction with formic acid. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to eliminate an alkoxide (e.g., ethoxide), yielding the formamide.

Synthesis_Ethyl_Formate Butylamine CH₃(CH₂)₃NH₂ Plus1 + Butylamine->Plus1 EthylFormate HCOOCH₂CH₃ Tetrahedral CH₃(CH₂)₃NH₂⁺-CH(O⁻)OCH₂CH₃ EthylFormate->Tetrahedral Nucleophilic Attack Plus1->EthylFormate Product CH₃(CH₂)₃NHCHO Tetrahedral->Product -CH₃CH₂OH Plus2 + Product->Plus2 Ethanol CH₃CH₂OH Plus2->Ethanol

Caption: Synthesis of this compound from n-Butylamine and Ethyl Formate.

Table 1: Synthesis of N-Alkylformamides - Reported Yields

Formylating AgentAmineCatalyst/ConditionsYield (%)Reference
85% Formic AcidBenzylamineToluene, reflux, Dean-Stark98[1]
Ethyl FormateAnilineNeat, 60°C94[2]
Formic Acidn-HexylamineNeat, 60°C94[2]
Formic AcidDibutylamineNeat, 60°C92[2]
Experimental Protocol: Synthesis of this compound from n-Butylamine and Formic Acid[1][3]
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • n-Butylamine (1.0 eq)

    • 85% Formic acid (1.2 eq)

    • Toluene (as solvent)

  • Procedure:

    • To the round-bottom flask, add n-butylamine and toluene.

    • Slowly add the formic acid to the stirred solution.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete (no more water is collected and starting material is consumed), cool the reaction mixture to room temperature.

    • The toluene can be removed under reduced pressure. The crude this compound is often of sufficient purity for many applications, or it can be further purified by vacuum distillation.

Hydrolysis of this compound

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. The hydrolysis of this compound yields formic acid and n-butylamine.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Mechanism:

  • Protonation: The carbonyl oxygen is protonated by a hydronium ion.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

  • Leaving Group Departure: The C-N bond cleaves, and the good leaving group, n-butylamine, departs.

  • Deprotonation: The protonated carbonyl of formic acid is deprotonated by water to regenerate the acid catalyst.

Acid_Hydrolysis Amide CH₃(CH₂)₃NHCHO Plus1 + Amide->Plus1 H3O H₃O⁺ ProtonatedAmide CH₃(CH₂)₃NHCH=O⁺H H3O->ProtonatedAmide Protonation Plus1->H3O Tetrahedral CH₃(CH₂)₃NHCH(OH)₂ ProtonatedAmide->Tetrahedral +H₂O ProtonatedAmine CH₃(CH₂)₃NH₂⁺-CH(OH)₂ Tetrahedral->ProtonatedAmine Proton Transfer FormicAcid HCOOH ProtonatedAmine->FormicAcid Cleavage Plus2 + FormicAcid->Plus2 Butylamine CH₃(CH₂)₃NH₃⁺ Plus2->Butylamine

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the amide ion (a poor leaving group) is expelled.

  • Proton Transfer: The strongly basic amide ion deprotonates the newly formed formic acid to give a formate anion and n-butylamine.

Base_Hydrolysis Amide CH₃(CH₂)₃NHCHO Plus1 + Amide->Plus1 OH OH⁻ Tetrahedral CH₃(CH₂)₃NHCH(O⁻)OH OH->Tetrahedral Nucleophilic Attack Plus1->OH FormicAcid HCOOH Tetrahedral->FormicAcid Cleavage Plus2 + FormicAcid->Plus2 AmideIon CH₃(CH₂)₃NH⁻ Formate HCOO⁻ AmideIon->Formate Proton Transfer Plus3 + Formate->Plus3 Butylamine CH₃(CH₂)₃NH₂ Plus2->AmideIon Plus3->Butylamine

Caption: Base-Catalyzed Hydrolysis of this compound.

Table 2: Kinetic Data for the Hydrolysis of Amides (Analogous Systems)

AmideConditionsRate Constant (k)Activation Energy (Ea)Reference
N-methylformamideAcidic-13 ± 3 kcal/mol[3]
N-methylacetamideAcidic-15 ± 3 kcal/mol[3]
Experimental Protocol: Hydrolysis of this compound (General)
  • Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents:

    • This compound

    • Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)

  • Procedure:

    • Dissolve this compound in the aqueous acid or base solution.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • For acidic hydrolysis: Cool the reaction and basify with a strong base to liberate the free n-butylamine. Extract the amine with an organic solvent.

    • For basic hydrolysis: Cool the reaction and extract the n-butylamine with an organic solvent. The formate salt will remain in the aqueous layer.

Reduction of this compound

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound yields N-methyl-n-butylamine.

Mechanism:

  • Coordination: The aluminum of LiAlH₄ coordinates to the carbonyl oxygen of the amide.

  • Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The oxygen, coordinated to aluminum, is eliminated as an aluminate salt, forming an iminium ion.

  • Second Hydride Transfer: A second hydride ion from another molecule of LiAlH₄ attacks the iminium carbon, reducing it to the amine.

  • Workup: An aqueous workup protonates the resulting aminoaluminate to give the final amine product.

Reduction_LiAlH4 Amide CH₃(CH₂)₃NHCHO Plus1 + Amide->Plus1 LiAlH4 LiAlH₄ Complex [Amide-AlH₃] Complex LiAlH4->Complex Coordination Plus1->LiAlH4 Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Hydride Transfer Iminium [CH₃(CH₂)₃N⁺=CH₂] Tetrahedral->Iminium - OAlH₂ Product CH₃(CH₂)₃NHCH₃ Iminium->Product 2. H⁻ transfer 3. H₂O workup

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction of this compound with LiAlH₄[5][6][7]

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • This compound

  • Procedure:

    • Suspend LiAlH₄ in anhydrous ether or THF in the reaction flask under a nitrogen atmosphere.

    • Cool the suspension in an ice bath.

    • Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[4]

    • Filter the resulting granular precipitate of aluminum salts and wash it with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude N-methyl-n-butylamine. Further purification can be done by distillation.

Thermal Decomposition of this compound

While specific data for this compound is limited, the thermal decomposition of N-alkylamides is known to proceed through several pathways, primarily retro-ene reactions and radical fragmentation, especially at higher temperatures.

Proposed Retro-Ene Reaction

This pathway involves a six-membered cyclic transition state, leading to the formation of 1-butene and formamide. This is a concerted, non-radical process.

Mechanism:

The hydrogen atom on the β-carbon of the n-butyl group is transferred to the carbonyl oxygen through a six-membered ring transition state. This is accompanied by the cleavage of the C-N bond and the formation of a C=C double bond in the butyl group.

Retro_Ene Amide CH₃CH₂CH₂CH₂NHCHO TS Six-membered Transition State Amide->TS Heat Butene CH₃CH₂CH=CH₂ TS->Butene Formamide HCONH₂ TS->Formamide Plus + Butene->Plus Plus->Formamide

Caption: Proposed Retro-Ene Decomposition of this compound.

Proposed Radical Fragmentation

At higher temperatures, homolytic cleavage of the C-N or C-C bonds can occur, initiating a free-radical chain reaction, leading to a complex mixture of smaller molecules.

Mechanism:

  • Initiation: Homolytic cleavage of the weakest bond, likely the C-N bond, to form a butyl radical and a formamido radical.

  • Propagation: These radicals can abstract hydrogen atoms from other molecules or undergo further fragmentation.

  • Termination: Radicals combine to form stable products.

Analysis of the decomposition products would typically be carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after pyrolysis of the sample.[5][6][7][8]

Reactions with Organometallic Reagents

The reaction of N-substituted formamides with organometallic reagents like Grignard reagents can be complex. The outcome depends on the nature of the organometallic reagent, the substitution on the amide, and the reaction conditions. With this compound, which has an N-H proton, the initial reaction with a Grignard reagent will be an acid-base reaction.

Reaction with Grignard Reagents

Mechanism:

  • Deprotonation: The Grignard reagent, being a strong base, will first deprotonate the amide at the nitrogen atom, forming a magnesium salt of the amide and an alkane.

  • Nucleophilic Addition (at higher temperatures or with excess reagent): A second equivalent of the Grignard reagent can then add to the carbonyl carbon of the magnesium amide salt.

  • Workup: Aqueous workup would protonate the intermediate to yield an N-butyl-substituted aminoketone, which may be unstable and undergo further reactions.

Grignard_Reaction Amide CH₃(CH₂)₃NHCHO Plus1 + Amide->Plus1 Grignard1 R-MgX AmideSalt [CH₃(CH₂)₃NCHO]⁻MgX⁺ Grignard1->AmideSalt Deprotonation Plus1->Grignard1 Plus2 + AmideSalt->Plus2 Plus3 + AmideSalt->Plus3 Alkane R-H Grignard2 R-MgX AdditionProduct Intermediate Grignard2->AdditionProduct Nucleophilic Addition Plus2->Alkane Plus3->Grignard2 FinalProduct Product after workup AdditionProduct->FinalProduct H₃O⁺ workup

Caption: Reaction of this compound with a Grignard Reagent.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the butyl group (triplet for CH₃, multiplets for CH₂ groups), a signal for the N-H proton (often a broad singlet), and a signal for the formyl proton (CHO).[9]
¹³C NMR Signals for the four distinct carbons of the butyl group and a signal for the carbonyl carbon in the typical amide region (~160-170 ppm).[9]
IR Spectroscopy A strong C=O stretching vibration around 1650-1680 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.[10][11]
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 101, and characteristic fragmentation patterns of alkylamides.[10]

This guide has outlined the fundamental reaction mechanisms of this compound, providing a foundation for its application in research and development. While quantitative kinetic and thermodynamic data for this compound itself are not always available, the provided analogies to related compounds offer valuable insights into its expected reactivity.

References

N-Butylformamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide (C₅H₁₁NO), a monosubstituted amide, serves as a valuable and versatile precursor in a variety of organic transformations. Its utility stems from the reactive formyl group and the n-butyl substituent, which can influence the physicochemical properties of synthesized molecules. This guide provides a comprehensive overview of this compound's applications in organic synthesis, focusing on its role in key reactions, detailed experimental protocols, and the mechanistic pathways involved. The information presented herein is intended to be a practical resource for chemists engaged in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₁NO--INVALID-LINK--
Molecular Weight101.15 g/mol --INVALID-LINK--
CAS Number871-71-6--INVALID-LINK--
AppearanceColorless liquid--INVALID-LINK--
Boiling Point218-220 °CSigma-Aldrich
Density0.903 g/mL at 25 °CSigma-Aldrich
SolubilitySoluble in water and common organic solventsPubChem

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.15 (s, 1H), 5.58 (br, 1H), 3.25 (q, J = 6.6 Hz, 2H), 1.50 (quint, J = 7.2 Hz, 2H), 1.35 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.2 Hz, 3H).[1]

  • ¹³C NMR: Data available on PubChem and SpectraBase.[2][3]

  • IR (neat): Key absorptions can be found on the NIST WebBook and PubChem.[2][4]

Core Applications in Organic Synthesis

This compound is a precursor in several important synthetic transformations, including N-formylation, the synthesis of isocyanides, and as a component in named reactions for the formation of aldehydes and amines.

N-Formylation of Amines (Synthesis of this compound)

While this compound can act as a formylating agent via transamidation, it is more commonly synthesized through the N-formylation of n-butylamine. This reaction is a fundamental transformation in organic chemistry, often used for the protection of amino groups or as a step in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of this compound

A general and efficient procedure for the N-formylation of amines involves the use of formic acid.

  • Materials:

    • n-Butylamine

    • Formic acid (85-98%)

    • Toluene (or another suitable solvent for azeotropic water removal)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-butylamine (1.0 eq.) and toluene.

    • Add formic acid (1.2-2.0 eq.) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Table 2: Representative Yields for the N-Formylation of Amines

AmineFormylating AgentConditionsYield (%)Reference
n-ButylamineFormic Acid/TolueneReflux with Dean-Stark90[1]
Substituted AnilinesFormic Acid/Neat60 °C85-95[5]
Primary Alkyl AminesFormic Acid/Neat80 °CGood to Excellent[6]
Precursor to n-Butyl Isocyanide

The dehydration of N-monosubstituted formamides is a common and effective method for the synthesis of isocyanides. This compound can be readily converted to n-butyl isocyanide, a versatile reagent in multicomponent reactions and for the synthesis of various nitrogen-containing heterocycles.

Experimental Protocol: Dehydration of this compound to n-Butyl Isocyanide

A widely used method for this transformation employs p-toluenesulfonyl chloride (TsCl) in the presence of a base like quinoline or pyridine.[7][8]

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Quinoline (or Pyridine)

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add quinoline (2.0 eq.) to the stirred solution.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

    • Upon completion, pour the reaction mixture into ice-cold water and separate the organic layer.

    • Wash the organic layer sequentially with cold dilute HCl (to remove quinoline), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (n-butyl isocyanide is volatile).

    • The crude n-butyl isocyanide can be purified by fractional distillation under reduced pressure.

Table 3: Dehydration of N-Alkylformamides to Isocyanides

N-AlkylformamideDehydrating AgentBaseSolventYield (%)Reference
This compoundp-Toluenesulfonyl chlorideQuinoline-50-75[7]
Various Aliphatic N-FormamidesPOCl₃DiisopropylethylamineDichloromethaneup to 98[8]
Various Aliphatic N-FormamidesPPh₃/I₂TriethylamineDichloromethaneVaries[8]
Role in Named Reactions

Formamides are key reagents in several named reactions that are fundamental to organic synthesis. While many literature examples utilize N,N-dimethylformamide (DMF) due to its availability and properties, this compound can, in principle, be used in these transformations.

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a substituted formamide and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.

Generalized Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

The Leuckart-Wallach reaction is a reductive amination method that converts aldehydes and ketones to amines using formamide or ammonium formate as the nitrogen source and reducing agent.[11][12][13] When a monosubstituted formamide like this compound is used, a secondary amine is expected after hydrolysis of the intermediate formamide.

Generalized Reaction Mechanism:

  • Formation of an Iminium Ion: The ketone or aldehyde reacts with the amine (formed in situ or from the formamide) to form an iminium ion.

  • Hydride Transfer: Formic acid or a related species, generated in the reaction mixture, acts as a hydride donor to reduce the iminium ion to a formamide.

  • Hydrolysis: The intermediate formamide is hydrolyzed under acidic or basic conditions to yield the final amine product.

Precursor for Heterocyclic Synthesis

This compound can serve as a building block for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The formamide moiety can provide one or more atoms to the final heterocyclic ring system.

While specific protocols starting from this compound are not abundant in the literature, general methods for heterocycle synthesis often utilize formamides or their derivatives. For example, in the synthesis of certain pyrimidines, a formamide can act as a source of a methine group.[7] Similarly, formamide itself is a common reagent in the synthesis of imidazoles and triazoles.[8][14][15] Researchers can adapt these general procedures for the use of this compound to introduce an N-butyl substituent into the target heterocycle.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.

G cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound butylamine n-Butylamine nbf This compound butylamine->nbf Toluene, Reflux formic_acid Formic Acid formic_acid->nbf nbf_r This compound isocyanate n-Butyl Isocyanide nbf_r->isocyanate Dehydration (e.g., TsCl) vilsmeier Vilsmeier Reagent nbf_r->vilsmeier POCl₃ leuckart Leuckart Intermediate (N-Formyl Amine) nbf_r->leuckart Ketone/Aldehyde, Heat aldehyde Aryl Aldehyde vilsmeier->aldehyde 1. Electron-rich Arene 2. H₂O sec_amine Secondary Amine leuckart->sec_amine Hydrolysis

Caption: Key synthetic routes involving this compound.

G start Start: This compound reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Controlled Temperature start->reaction_setup reagent_addition Reagent Addition: - Dehydrating Agent (e.g., TsCl) or - POCl₃ + Arene or - Ketone/Aldehyde reaction_setup->reagent_addition reaction_progress Reaction in Progress: - Stirring - Monitoring (TLC/GC) reagent_addition->reaction_progress workup Aqueous Workup: - Quenching - Extraction - Washing reaction_progress->workup purification Purification: - Drying - Solvent Removal - Distillation/Chromatography workup->purification product Final Product: - Isocyanide - Aldehyde - Amine purification->product

Caption: General experimental workflow for reactions using this compound.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its applications range from the straightforward synthesis of n-butyl isocyanide to its potential role in complex named reactions and the construction of heterocyclic scaffolds. This guide has provided an overview of its key transformations, along with representative experimental protocols and mechanistic insights. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and handling of this compound can unlock new synthetic pathways and facilitate the development of novel molecules with desired properties. As with any chemical process, the specific reaction conditions for the transformations described herein should be optimized for each specific substrate and desired outcome.

References

N-Butylformamide: A Comprehensive Technical Review of its Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (NBF) is a versatile acyclic amide that finds utility as a solvent, a reagent, and an intermediate in organic synthesis. Its unique combination of a polar amide group and a nonpolar butyl chain imparts properties that make it a subject of interest in various chemical contexts, including potential applications in the pharmaceutical industry. This technical guide provides an in-depth review of the chemistry of this compound, encompassing its synthesis, physicochemical properties, and characteristic reactions. Detailed experimental protocols for its preparation and key transformations are provided, along with a summary of quantitative data in tabular format for ease of reference. Furthermore, this document explores the applications of this compound, with a particular focus on its emerging role in drug development as a synthetic building block and solvent.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless liquid with a characteristic amide odor. A comprehensive summary of its physical and chemical properties is presented in Table 1. This data is crucial for its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
CAS Number871-71-6
IUPAC NameThis compound
Density0.863 g/cm³
Boiling Point212.1 °C at 760 mmHg
Flash Point109.3 °C
Refractive Index (n20/D)1.409
SolubilitySoluble in water and common organic solvents.
pKa~17 (of the N-H proton)

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃)δ ~0.9 (t, 3H, CH₃), ~1.3-1.5 (m, 4H, CH₂CH₂), ~3.2 (q, 2H, NCH₂), ~7.9 (s, 1H, CHO), ~6.5 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ ~13.8 (CH₃), ~20.0 (CH₂), ~31.5 (CH₂), ~39.5 (NCH₂), ~163.0 (C=O)
IR (neat)~3290 cm⁻¹ (N-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II)
Mass Spec (EI)m/z 101 (M+), 58, 44, 30

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of n-butylamine. Several methods have been reported, with the choice of reagent and conditions influencing the yield and purity of the product.

Formylation with Formic Acid

The reaction of n-butylamine with formic acid is a direct and widely used method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the initial formation of an ammonium formate salt, which upon heating, dehydrates to the corresponding amide.

G Butylamine n-Butylamine Intermediate Butylammonium Formate (Salt Intermediate) Butylamine->Intermediate + FormicAcid Formic Acid FormicAcid->Intermediate NBF This compound Intermediate->NBF Δ (-H₂O) Water Water

Caption: Synthesis of this compound from n-butylamine and formic acid.

Experimental Protocol: Synthesis of this compound from n-Butylamine and Formic Acid

  • Materials:

    • n-Butylamine

    • Formic acid (85-98%)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-butylamine (1.0 equiv) and toluene (approximately 2 mL per mmol of amine).

    • Add formic acid (1.1-1.2 equiv) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC until the starting amine is consumed.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

    • The product can be further purified by vacuum distillation.

  • Expected Yield: 85-95%

Formylation with Formate Esters

The reaction of n-butylamine with a formate ester, such as methyl formate or ethyl formate, is another effective method for N-formylation. This reaction is often carried out under neutral or slightly basic conditions.

G Butylamine n-Butylamine TetrahedralIntermediate Tetrahedral Intermediate Butylamine->TetrahedralIntermediate + MethylFormate Methyl Formate MethylFormate->TetrahedralIntermediate NBF This compound TetrahedralIntermediate->NBF - CH₃OH Methanol Methanol

Caption: N-Formylation of n-butylamine using methyl formate.

Experimental Protocol: Synthesis of this compound from n-Butylamine and Ethyl Formate

  • Materials:

    • n-Butylamine

    • Ethyl formate

    • Ethanol (as solvent, optional)

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • In a round-bottom flask, combine n-butylamine (1.0 equiv) and an excess of ethyl formate (2.0-3.0 equiv). Ethanol can be used as a solvent if desired.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, remove the excess ethyl formate and ethanol by distillation.

    • The resulting this compound can be purified by vacuum distillation.

  • Expected Yield: 70-85%

The Leuckart Reaction

The Leuckart reaction provides an alternative route to N-formamides through the reductive amination of carbonyl compounds with formamide or ammonium formate. For the synthesis of this compound, butanal would be the starting carbonyl compound. The reaction proceeds via an imine intermediate which is then reduced by formic acid (generated in situ).

G Butanal Butanal Imine Iminium Intermediate Butanal->Imine Formamide Formamide Formamide->Imine NH₃ (from HCONH₂ hydrolysis) NBF This compound Imine->NBF Reduction by HCOOH

Caption: Leuckart reaction for the synthesis of this compound.

Experimental Protocol: Leuckart Reaction for this compound Synthesis

  • Materials:

    • Butanal

    • Formamide

    • Round-bottom flask, heating mantle, distillation setup.

  • Procedure:

    • A mixture of butanal (1.0 equiv) and a large excess of formamide (3-5 equiv) is heated to 160-180 °C.

    • The reaction is maintained at this temperature for several hours.

    • After cooling, the excess formamide is removed by vacuum distillation.

    • The residue is then treated with aqueous acid (e.g., HCl) and heated to hydrolyze any unreacted formamide and the N-formyl product to the amine hydrochloride.

    • Basification of the aqueous solution with a strong base (e.g., NaOH) liberates the free amine, which can then be formylated using one of the methods described above to yield this compound. Note: The direct product of the Leuckart reaction is the formamide, but hydrolysis and re-formylation are often performed for purification.

  • Expected Yield: Moderate to good, depending on the specific conditions and work-up procedure.

Chemical Reactivity of this compound

This compound undergoes reactions characteristic of secondary amides. The presence of the N-H proton and the carbonyl group are the primary sites of reactivity.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. The hydrolysis of this compound yields formic acid and n-butylamine.

G NBF This compound FormicAcid Formic Acid NBF->FormicAcid + Butylamine n-Butylamine NBF->Butylamine + H2O_H H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Reduction

The reduction of this compound yields N-methylbutylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

G NBF This compound Amine N-Methylbutylamine NBF->Amine LiAlH4 1. LiAlH₄ 2. H₂O

Caption: Reduction of this compound to N-methylbutylamine.

Experimental Protocol: Reduction of this compound

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide

    • Anhydrous sodium sulfate

    • Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath.

  • Procedure:

    • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), a suspension of LiAlH₄ (1.0-1.5 equiv) in anhydrous ether or THF is prepared.

    • The suspension is cooled in an ice bath.

    • A solution of this compound (1.0 equiv) in the same anhydrous solvent is added dropwise from a dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • The resulting granular precipitate is filtered off and washed with the solvent.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield N-methylbutylamine.

  • Expected Yield: 70-90%

Applications in Drug Development and Research

While this compound is not a common structural motif in marketed drugs, its utility in pharmaceutical research and development is primarily as a versatile building block and a specialized solvent.

As a Synthetic Intermediate

The formamide group can serve as a precursor to other functional groups or as a protecting group for amines. The N-butyl group can be incorporated to modulate the lipophilicity of a molecule, a critical parameter in drug design. Although direct examples are not abundant in the literature, the reactivity of this compound allows for its potential use in the synthesis of more complex pharmaceutical intermediates. For instance, its reduction product, N-methylbutylamine, can be a valuable secondary amine for further elaboration.

As a Solvent

The polar aprotic nature of this compound, similar to its more common analogue N,N-dimethylformamide (DMF), makes it a useful solvent for a variety of organic reactions. Its higher boiling point can be advantageous for reactions requiring elevated temperatures. In the context of drug formulation, specialized amide solvents are sometimes explored for their ability to solubilize poorly soluble active pharmaceutical ingredients (APIs).

Conclusion

This compound is a readily accessible and chemically versatile molecule. Its synthesis is straightforward, primarily relying on the formylation of n-butylamine. The physicochemical and spectroscopic properties of this compound are well-characterized, providing a solid foundation for its use in various chemical applications. While its direct incorporation into pharmaceutical agents is not widespread, its role as a synthetic intermediate and a specialized solvent highlights its potential value to the drug discovery and development process. The detailed experimental protocols and tabulated data provided in this guide are intended to facilitate its safe and effective use in the research laboratory. Further exploration of its derivatives and their biological activities may unveil new opportunities for this fundamental chemical building block.

Methodological & Application

Application Notes and Protocols for N-Butylformamide as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide is a polar aprotic solvent belonging to the formamide family.[1] Its molecular structure, featuring a butyl group attached to the formamide moiety, imparts a unique combination of polarity and hydrophobicity. These characteristics make it a potentially valuable solvent for a range of chemical transformations, offering an alternative to commonly used solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This document provides detailed application notes and protocols for the use of this compound in various reaction types, based on its physicochemical properties and the known reactivity of related amide solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below, alongside those of DMF and NMP for comparative purposes.

PropertyThis compoundN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 871-71-6[1]68-12-2872-50-4
Molecular Formula C₅H₁₁NO[1]C₃H₇NOC₅H₉NO
Molecular Weight 101.15 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point 212.1 °C at 760 mmHg153 °C202 °C
Density 0.863 g/cm³0.944 g/cm³1.028 g/cm³
Flash Point 109.3 °C58 °C86 °C
Appearance Colorless liquid[1]Colorless liquidColorless liquid

Applications in Organic Synthesis

This compound's properties as a polar aprotic solvent suggest its utility in reactions that benefit from the stabilization of charged intermediates and transition states. Potential applications include nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic compounds.

Nucleophilic Substitution (SN2) Reactions

Background: Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. This compound, with its polar nature, is expected to be a suitable solvent for such transformations.

Representative Protocol: Synthesis of an Alkyl Azide

This protocol describes the synthesis of 1-azidohexane from 1-bromohexane, a classic SN2 reaction.

Reaction Scheme:

SN2_Reaction 1-bromohexane CH₃(CH₂)₅Br Plus1 + 1-bromohexane->Plus1 Sodium_azide NaN₃ Arrow This compound 80 °C Sodium_azide->Arrow Plus1->Sodium_azide 1-azidohexane CH₃(CH₂)₅N₃ Arrow->1-azidohexane Plus2 + 1-azidohexane->Plus2 Sodium_bromide NaBr Plus2->Sodium_bromide

Caption: SN2 synthesis of 1-azidohexane.

Materials:

  • 1-Bromohexane

  • Sodium azide (NaN₃)

  • This compound (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in this compound.

  • Add 1-bromohexane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azidohexane.

  • Purify the product by distillation under reduced pressure.

Expected Outcome: Based on similar reactions in related solvents, a moderate to good yield of the product is anticipated.

Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura)

Background: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Polar aprotic solvents like DMF are commonly used in these reactions. This compound, with its high boiling point and polar nature, could serve as a suitable medium, particularly for reactions requiring elevated temperatures.

Representative Protocol: Heck Reaction

This protocol outlines a representative Heck reaction between iodobenzene and styrene to form stilbene.

Reaction Scheme:

Heck_Reaction Iodobenzene Ph-I Plus + Iodobenzene->Plus Styrene PhCH=CH₂ Arrow Pd(OAc)₂ (cat.) PPh₃, Et₃N This compound, 100 °C Styrene->Arrow Plus->Styrene Stilbene PhCH=CHPh Arrow->Stilbene

Caption: Palladium-catalyzed Heck reaction.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • This compound (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add this compound, followed by iodobenzene (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of N-Heterocycles

Background: The synthesis of nitrogen-containing heterocycles often involves condensation and cyclization reactions that can be facilitated by polar, high-boiling point solvents. This compound's properties make it a candidate for such transformations.

Representative Protocol: Hantzsch Pyridine Synthesis

This protocol describes a modified Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Reaction Scheme:

Hantzsch_Synthesis Aldehyde R-CHO Plus1 + Aldehyde->Plus1 Beta_ketoester 2 x CH₃COCH₂CO₂Et Plus2 + Beta_ketoester->Plus2 Ammonia NH₃ Arrow This compound Reflux Ammonia->Arrow Plus1->Beta_ketoester Plus2->Ammonia Dihydropyridine 1,4-Dihydropyridine derivative Arrow->Dihydropyridine

Caption: Hantzsch pyridine synthesis.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • This compound

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equivalent), ethyl acetoacetate (2.0 equivalents), and ammonium acetate (1.2 equivalents) in this compound.

  • Heat the mixture to reflux (approximately 120-140 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Experimental Workflows

The following diagrams illustrate the general workflows for the described reaction types.

Experimental_Workflow cluster_0 General Reaction Setup cluster_1 Workup and Purification Reactants Reactants Solvent (this compound) Solvent (this compound) Reactants->Solvent (this compound) Reaction_Vessel Reaction_Vessel Solvent (this compound)->Reaction_Vessel Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Conditions Reaction_Mixture Reaction_Mixture Heating_Stirring->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Concentration->Purification (Chromatography/Distillation)

Caption: General experimental workflow.

Logical Relationships and Solvent Effects

The choice of solvent can significantly impact reaction outcomes. The following diagram illustrates the logical considerations for using this compound.

Solvent_Effects This compound This compound Polar_Aprotic Polar Aprotic Nature This compound->Polar_Aprotic High_Boiling_Point High Boiling Point This compound->High_Boiling_Point Stabilization Stabilizes Polar Intermediates and Transition States Polar_Aprotic->Stabilization Good_Solubility Good Solubility for Polar Reagents Polar_Aprotic->Good_Solubility High_Temp_Reactions Suitable for High-Temperature Reactions High_Boiling_Point->High_Temp_Reactions Rate_Acceleration Accelerates Sₙ2 Reactions Stabilization->Rate_Acceleration

Caption: Properties and effects of this compound.

Conclusion

This compound presents itself as a viable polar aprotic solvent for a variety of organic reactions. Its high boiling point and polar nature make it particularly suitable for reactions requiring elevated temperatures and the stabilization of charged species. While specific documented applications are still emerging, the representative protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any solvent, optimization of reaction conditions is crucial to achieve the desired outcomes. The information and protocols in this document are intended to serve as a starting point for such investigations.

References

N-Butylpyrrolidinone (NBP) in Peptide Synthesis: A Greener, High-Performance Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While N-Butylformamide is not commonly documented as a solvent in peptide synthesis literature, a closely related and promising alternative, N-Butylpyrrolidinone (NBP), has emerged as a high-performance, greener substitute for traditional solvents like N,N-Dimethylformamide (DMF). DMF is a widely used solvent in solid-phase peptide synthesis (SPPS), but it is classified as a substance of very high concern due to its reproductive toxicity.[1][2][3] NBP offers a safer, environmentally friendlier profile while often maintaining or even improving synthetic outcomes.[2][4] This document provides detailed application notes and protocols for the use of NBP in peptide synthesis.

Advantages of N-Butylpyrrolidinone (NBP) in Peptide Synthesis

N-Butylpyrrolidinone has been identified as a strong candidate to replace DMF in SPPS for several key reasons:

  • Reduced Toxicity and Improved Safety: NBP is not classified as a reprotoxic substance, making it a significantly safer alternative for laboratory personnel and reducing the environmental impact of peptide synthesis.[2][5][6]

  • Comparable or Superior Synthetic Performance: Studies have shown that NBP can perform on par with, and in some cases, better than DMF in SPPS.[7][8] This includes achieving comparable or higher peptide purity and yield.

  • Mitigation of Common Side Reactions: The use of NBP has been demonstrated to reduce the occurrence of common side reactions in peptide synthesis. Specifically, it can lead to lower levels of racemization in amino acids prone to this issue and a significant reduction in aspartimide formation.[2][4][5][6]

  • Good Solvating Properties: NBP effectively dissolves the reagents and byproducts involved in the SPPS process, which is a critical requirement for a successful synthesis.[4][5][6] It also demonstrates good resin swelling capacity, comparable to DMF.[8]

  • Versatility: NBP has been successfully used with various coupling reagents and resins in the synthesis of diverse peptide sequences.[8]

Data Presentation: NBP vs. DMF in Peptide Synthesis

The following table summarizes a comparative study of NBP and DMF in the solid-phase synthesis of a model peptide.

SolventProduct Purity (Area %)SPPS Yield (%)
N-Butylpyrrolidinone (NBP) 80 93
N,N-Dimethylformamide (DMF)86100

Table 1: Comparison of NBP and DMF in the synthesis of a model peptide. Data extracted from a study by Lopez et al. (2018).[1] Note that while DMF showed slightly higher purity and yield in this specific instance, other studies have demonstrated NBP's comparable or superior performance for different peptides.

Another study on the synthesis of [Asp26]-calcitonin using NBP reported a good yield of 28.7% and a high purity of 97.9%, further demonstrating its potential as a reliable solvent for SPPS.[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using N-Butylpyrrolidinone (NBP)

This protocol is a general guideline for manual Fmoc-based SPPS. Adjustments may be necessary depending on the specific peptide sequence and scale of the synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin or other suitable solid support

  • N-Butylpyrrolidinone (NBP), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), for washing

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Shaking vessel

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add NBP to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the NBP from the swollen resin.

    • Add a 20% solution of piperidine in NBP to the resin.

    • Agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in NBP for another 10-20 minutes.

    • Wash the resin thoroughly with NBP (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in NBP.

    • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with NBP (3-5 times) to remove excess reagents and byproducts.

    • A final wash with DCM can be performed before the next deprotection step.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with NBP and then with DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow_with_NBP start Start: Resin Swelling in NBP deprotection Fmoc Deprotection (20% Piperidine in NBP) start->deprotection wash1 NBP Wash deprotection->wash1 coupling Amino Acid Coupling (in NBP) wash1->coupling wash2 NBP Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid final_wash Final Wash (NBP & DCM) final_deprotection->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification & Analysis precipitation->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Butylpyrrolidinone (NBP).

NBP_Advantages cluster_traditional Traditional Solvents cluster_alternative Greener Alternative DMF DMF (N,N-Dimethylformamide) DMF_props Reprotoxic Potential for Side Reactions DMF->DMF_props Replaces Replaces DMF->Replaces NBP NBP (N-Butylpyrrolidinone) NBP_props Reduced Toxicity Improved Synthetic Outcomes (Lower Racemization & Aspartimide Formation) NBP->NBP_props Replaces->NBP

References

Application Notes and Protocols: N-Butylformamide in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide is a polar aprotic solvent that shares structural similarities with more commonly used solvents in electrochemistry, such as N,N-dimethylformamide (DMF).[1] While specific applications of this compound in electrochemistry are not extensively documented in peer-reviewed literature, its physicochemical properties suggest potential utility as a non-aqueous solvent for electrochemical studies, particularly in contexts where the reactivity of dimethylamine in DMF is a concern. These notes provide an overview of its relevant properties, potential applications, and a general protocol for its use in cyclic voltammetry.

Physicochemical Properties of this compound and Related Compounds

A solvent's performance in electrochemistry is largely dictated by its physical and chemical properties. A high dielectric constant facilitates the dissolution of electrolyte salts, while a low viscosity promotes ion mobility and, consequently, conductivity. A wide electrochemical window is also crucial, defining the potential range within which the solvent remains electrochemically inert.

PropertyThis compoundN-tert-ButylformamideN,N-DibutylformamideN,N-Dimethylformamide (DMF)
Molecular Formula C₅H₁₁NO[1]C₅H₁₁NO[2]C₉H₁₉NO[3]C₃H₇NO
Molecular Weight ( g/mol ) 101.15[1]101.15[2]157.25[3]73.09
Boiling Point (°C) 212.1[4]202120 (at 15 mmHg)[5]153
Density (g/cm³) 0.863[4]0.903 (at 25 °C)0.864 (at 25 °C)[5]0.944 (at 20 °C)
Dielectric Constant Not AvailableNot AvailableAvailable[3]36.71 (at 25 °C)[6]
Flash Point (°C) 109.3[4]82100[5]58

Potential Applications in Electrochemistry

Based on its properties as a polar aprotic solvent, this compound could be considered for the following electrochemical applications:

  • Solvent for Organic Electrochemistry: Like other amides, it may be a suitable medium for the electrochemical synthesis and analysis of organic compounds, particularly when a higher boiling point and lower volatility compared to DMF are desirable.[7][8][9]

  • Electrolyte Formulations: Its ability to dissolve salts, inferred from its polar nature, suggests it could be a component in non-aqueous electrolytes for batteries or capacitors, although its impact on performance would require experimental validation.

  • Specialized Applications: In instances where the methyl groups of DMF could interfere with a reaction or analysis, this compound offers an alternative with a different steric and electronic profile.

Experimental Protocol: Cyclic Voltammetry in this compound (Hypothetical)

This protocol provides a general methodology for performing cyclic voltammetry using this compound as a solvent. The specific parameters may need to be optimized based on the analyte and experimental setup.

Objective: To determine the electrochemical behavior of an analyte in a this compound-based electrolyte.

Materials:

  • This compound (high purity, anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Analyte of interest

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter electrode (e.g., platinum wire)

  • Voltammetry cell

  • Potentiostat

Procedure:

  • Electrolyte Preparation:

    • In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte (e.g., TBAPF₆) in anhydrous this compound to a final concentration of 0.1 M.

    • Prepare a stock solution of the analyte of interest in the this compound/TBAPF₆ electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the electrolyte solution containing the analyte to the cell.

    • If using an Ag/AgCl reference electrode, ensure the filling solution is compatible with this compound or use a salt bridge. A silver wire pseudo-reference is often a practical choice for non-aqueous solvents, but its potential should be calibrated against a standard redox couple like ferrocene/ferrocenium.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For an initial scan in this compound, a wide window can be explored, for example, from -2.5 V to +2.5 V vs. the reference electrode, to determine the solvent's electrochemical window.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment.

    • Record the resulting voltammogram.

  • Data Analysis:

    • Determine the oxidation and reduction peak potentials and currents for the analyte.

    • If a reversible or quasi-reversible process is observed, calculate the half-wave potential (E₁/₂).

    • Determine the electrochemical window of the this compound/TBAPF₆ electrolyte by identifying the potentials at which a significant increase in current due to solvent or electrolyte decomposition occurs.

Logical Workflow for Electrochemical Investigation of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solvent High-Purity Anhydrous This compound Solution Electrolyte Solution (Analyte in this compound/TBAPF6) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., 0.1 M TBAPF6) Electrolyte->Solution Analyte Analyte of Interest Analyte->Solution Cell Assemble 3-Electrode Electrochemical Cell Solution->Cell CV Perform Cyclic Voltammetry Cell->CV Voltammogram Record Voltammogram CV->Voltammogram Analysis Analyze Peak Potentials, Currents, and Electrochemical Window Voltammogram->Analysis Properties Determine Electrochemical Properties of Analyte Analysis->Properties

Caption: Workflow for electrochemical characterization in this compound.

Signaling Pathway Analogy: Electron Transfer Process in Cyclic Voltammetry

While not a biological signaling pathway, the sequence of events in a cyclic voltammetry experiment can be visualized as a pathway of information flow, where the applied potential triggers an electron transfer event that is then detected as a current.

G Potentiostat Potentiostat (Signal Source) AppliedPotential Applied Potential (Signal) Potentiostat->AppliedPotential Sweeps Potential Data Voltammogram (Output) Potentiostat->Data Electrode Working Electrode AppliedPotential->Electrode Analyte Analyte at Electrode Surface Electrode->Analyte Current Measured Current (Response) Electrode->Current Detects Faradaic Current ElectronTransfer Electron Transfer (Oxidation/Reduction) Analyte->ElectronTransfer Reaches Redox Potential ElectronTransfer->Electrode e- Current->Potentiostat

Caption: Information flow in a cyclic voltammetry experiment.

Conclusion

This compound presents itself as a potential alternative to more conventional amide solvents in specific electrochemical applications, particularly where its higher boiling point and different chemical reactivity are advantageous. The lack of extensive experimental data necessitates a thorough characterization of its electrochemical properties, such as its electrochemical window and the conductivity of its electrolyte solutions, before its adoption in routine electrochemical studies. The provided hypothetical protocol and workflows offer a foundational approach for researchers to undertake such investigations.

References

Application Notes and Protocols: N-Butylformamide as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the corrosion inhibition performance of N-Butylformamide for steel is limited in publicly available literature. The quantitative data presented in these notes is based on studies of a structurally similar short-chain alkyl formamide, N,N-Dimethylformamide (DMF), and should be considered as a proxy.[1] Experimental validation of this compound is crucial.

Introduction

Organic compounds that contain heteroatoms such as nitrogen and oxygen have been shown to be effective corrosion inhibitors for steel, particularly in acidic and neutral solutions.[2][3] These compounds operate by adsorbing onto the metal surface and creating a protective barrier that isolates the steel from the corrosive environment.[4] this compound (C₅H₁₁NO) is a member of the formamide class and possesses both a nitrogen and an oxygen atom, making it a promising candidate for corrosion inhibition. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron, which facilitates adsorption. The presence of the butyl group, an electron-donating functional group, can increase the electron density on the formamide portion of the molecule, potentially enhancing its inhibition efficiency.

Proposed Mechanism of Action

The inhibition of steel corrosion by this compound is thought to occur through the following steps:

  • Adsorption: this compound molecules present in the corrosive solution adsorb onto the surface of the steel. This adsorption can be a combination of physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of covalent bonds.[1][4]

  • Protective Film Formation: The adsorbed this compound molecules form a thin, protective layer on the steel surface.

  • Corrosion Inhibition: This film acts as a physical barrier, preventing the diffusion of corrosive species such as H⁺, Cl⁻, and O₂ to the metal surface. It also impedes the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions that are central to the corrosion process.[5]

The effectiveness of the adsorption process is influenced by factors such as the concentration of the inhibitor, the temperature of the system, and the specific nature of the corrosive environment.

Quantitative Data Summary (Based on N,N-Dimethylformamide as a Proxy)

The following tables provide a summary of the corrosion inhibition performance of N,N-Dimethylformamide (DMF) on API 5L X70 steel in a 3% NaCl solution. This data can serve as a preliminary estimate for the potential performance of this compound.

Table 1: Inhibition Efficiency of DMF at Different Concentrations [1]

Inhibitor Concentration (ppm)Inhibition Efficiency (η%)
20~94%

Table 2: Adsorption Isotherm Parameters for DMF [1]

Adsorption Isotherm ModelR² value
LangmuirIndicates a good fit

(Note: The available data indicates that the adsorption of DMF follows the Langmuir isotherm model, which suggests the formation of a monolayer of the inhibitor on the steel surface.)[1]

Experimental Protocols

Weight Loss Method

This gravimetric method provides a direct measurement of the corrosion rate and the corresponding inhibition efficiency.

Materials:

  • Steel coupons of a known composition (e.g., mild steel, carbon steel)

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound

  • Acetone, ethanol, and distilled water for cleaning

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature regulation

  • Emery papers of various grits (e.g., 120, 400, 800, 1200)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the steel coupons using successively finer grades of emery paper to achieve a mirror-like finish.

    • Degrease the coupons by washing them with acetone, followed by ethanol, and then rinse thoroughly with distilled water.

    • Dry the coupons in a desiccator and accurately determine their initial weight using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the chosen corrosive medium.

    • Create a series of inhibitor solutions with varying concentrations by diluting the stock solution.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the corrosive medium, both with and without different concentrations of this compound.

    • Maintain a constant temperature throughout the experiment using a water bath.

    • After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons from the solutions.

  • Cleaning and Re-weighing:

    • Gently clean the coupons to remove any corrosion products. For acidic media, a cleaning solution such as Clarke's solution can be used.

    • Rinse the cleaned coupons with distilled water, dry them completely, and re-weigh them.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in milligrams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the steel in g/cm³.

    • Inhibition Efficiency (η%): η% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques offer valuable insights into the corrosion mechanism and the mode of action of the inhibitor.

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode electrochemical cell comprising:

    • Working Electrode (WE): A steel sample with a well-defined exposed surface area.

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum or graphite rod.

  • Corrosive medium, both with and without this compound.

Procedure:

  • Electrode Preparation: Prepare the steel working electrode following the same polishing and cleaning procedure as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell, ensuring the working, reference, and counter electrodes are correctly positioned in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, or until a steady-state potential is achieved.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude alternating current (AC) signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using the formula: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value to an anodic value (e.g., from -250 mV to +250 mV relative to the OCP) at a slow and constant scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density against the applied potential to obtain a Tafel plot.

    • Determine the corrosion potential (Ecorr) and the corrosion current density (icorr) by extrapolating the linear portions (Tafel slopes) of the curve.

    • Calculate the inhibition efficiency using the formula: η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Surface Analysis (Optional)

Scanning Electron Microscopy (SEM): This technique can be used to visualize the surface morphology of the steel coupons after they have been immersed in the corrosive medium with and without the inhibitor. This provides qualitative evidence of the formation of a protective film.

Atomic Force Microscopy (AFM): This high-resolution imaging technique allows for the characterization of the surface topography and the quantification of surface roughness, providing further insight into the effectiveness of the inhibitor.

Visualizations

G cluster_0 Corrosion Process without Inhibitor cluster_1 Corrosion Inhibition with this compound Fe Steel Surface (Fe) Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Fe->Anodic Dissolution Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Fe->Cathodic Electron Transfer Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion Fe_inhibited Steel Surface (Fe) Inhibitor This compound Adsorption Fe_inhibited->Inhibitor ProtectiveFilm Protective Film Inhibitor->ProtectiveFilm BlockedAnodic Blocked Anodic Reaction ProtectiveFilm->BlockedAnodic BlockedCathodic Blocked Cathodic Reaction ProtectiveFilm->BlockedCathodic Inhibition Corrosion Inhibition BlockedAnodic->Inhibition BlockedCathodic->Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_0 Evaluation Methods start Start: Steel Coupon and Corrosive Medium prep Coupon Preparation (Polishing, Cleaning, Weighing) start->prep immersion Immersion in Corrosive Medium (with and without this compound) prep->immersion weight_loss Weight Loss Measurement immersion->weight_loss electrochemical Electrochemical Tests (EIS, Potentiodynamic Polarization) immersion->electrochemical analysis Data Analysis weight_loss->analysis electrochemical->analysis cr Calculate Corrosion Rate analysis->cr ie Calculate Inhibition Efficiency analysis->ie mechanism Determine Inhibition Mechanism analysis->mechanism end End: Report Results cr->end ie->end mechanism->end

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Substituted Formamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-substituted formamides, with a focus on the widely applied Vilsmeier-Haack reaction, for the synthesis of various heterocyclic compounds. While N,N-Dimethylformamide (DMF) is the most commonly used reagent in this class, this document will also discuss the potential application of N-Butylformamide and the implications of its use.

Introduction: The Role of N-Substituted Formamides in Heterocyclic Synthesis

N-substituted formamides are versatile reagents in organic synthesis, primarily serving as a source of a formyl group (-CHO) or as a precursor to reactive intermediates used in cyclization reactions to build heterocyclic rings. The most prominent application is the Vilsmeier-Haack reaction, where a substituted formamide reacts with phosphorus oxychloride (POCl₃) to form a Vilsmeier reagent, a powerful electrophile.[1][2]

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then reacts with an electron-rich substrate. Subsequent hydrolysis yields a formylated product, which can be an important intermediate for the synthesis of more complex heterocyclic systems.[1]

Featured N-Substituted Formamides:

CompoundStructureBoiling Point (°C)Key Features
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO153Highly polar, aprotic solvent; most common formylating agent in Vilsmeier-Haack reactions.[3]
This compound CH₃(CH₂)₃NHCHO218-220Higher boiling point than DMF, potentially allowing for reactions at higher temperatures; different solubility profile.

While extensive literature supports the use of DMF, specific protocols detailing the use of this compound are less common. However, the fundamental reactivity of the formamide group suggests its potential as an alternative to DMF, particularly in cases where a higher reaction temperature or different solubility properties are desired. Direct substitution would likely require optimization of reaction conditions.

Synthesis of Heterocyclic Compounds via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization of various substrates to yield a wide range of heterocyclic compounds, including quinolines, pyrazoles, and pyrimidines.[4]

General Workflow for Vilsmeier-Haack Reaction

The following diagram illustrates the general workflow for the synthesis of a heterocyclic compound using a Vilsmeier-Haack type reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction and Workup Formamide N-Substituted Formamide (e.g., DMF, this compound) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate Electron-Rich Substrate (e.g., Activated Arene, Alkene) Substrate->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Formylated Product / Cyclized Heterocycle Hydrolysis->Product

General workflow for Vilsmeier-Haack reaction.

Experimental Protocols

The following protocols are representative examples of heterocyclic synthesis using N,N-Dimethylformamide (DMF) in a Vilsmeier-Haack reaction. These can serve as a starting point for adaptation to other N-substituted formamides like this compound, with the caveat that reaction conditions may need to be re-optimized.

Synthesis of 4-Chloro-3-quinolinecarboxaldehyde from Acetanilide

This protocol demonstrates the synthesis of a quinoline derivative, a common scaffold in medicinal chemistry.[5]

Reaction Scheme:

Synthesis of 4-Chloro-3-quinolinecarboxaldehyde.

Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place N,N-Dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring over a period of 30-45 minutes, maintaining the temperature below 10°C.

  • Addition of Substrate: After the addition of POCl₃ is complete, add the substituted acetanilide to the reaction mixture in portions over 15 minutes.

  • Reaction: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture on a water bath at 60-70°C for 5-6 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or sodium hydroxide. The solid product that separates out is filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 4-chloro-3-quinolinecarboxaldehyde.

Quantitative Data (Representative):

ReactantMolar RatioTemperature (°C)Time (h)Yield (%)
Acetanilide160-705-670-80
DMF30-10 (addition)--
POCl₃30-10 (addition)--
Synthesis of 1-Aryl-4-formylpyrazoles from Hydrazones

This method illustrates the synthesis of pyrazole derivatives, another important class of nitrogen-containing heterocycles.

Reaction Scheme:

Synthesis of 1-Aryl-4-formylpyrazole.

Protocol:

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-Dimethylformamide (DMF) with stirring.

  • Substrate Addition: To this freshly prepared reagent, add the appropriate acetophenone hydrazone.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour and then heat to 70-80°C for 2 hours.

  • Workup: After cooling, pour the reaction mixture into crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Quantitative Data (Representative):

SubstrateMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
Acetophenone Hydrazone1:4:470-80285-95

Considerations for Using this compound

  • Higher Boiling Point: The significantly higher boiling point of this compound (218-220°C vs. 153°C for DMF) would allow for reactions to be conducted at higher temperatures. This could be advantageous for less reactive substrates but might also lead to increased side product formation.

  • Reaction Rate: The bulkier butyl group might influence the rate of formation of the Vilsmeier reagent and its subsequent reactivity, potentially requiring longer reaction times or higher temperatures to achieve comparable yields.

  • Solubility: The difference in polarity and alkyl chain length between DMF and this compound may affect the solubility of reactants and intermediates, which could influence the reaction outcome.

  • Workup and Purification: The lower volatility of this compound might necessitate modifications to the workup procedure, such as purification by column chromatography rather than relying on removal by evaporation.

Any attempt to use this compound in these reactions would require careful optimization of the reaction parameters (temperature, time, stoichiometry) to achieve the desired outcome.

Conclusion

N-substituted formamides are invaluable reagents for the synthesis of a diverse array of heterocyclic compounds. The Vilsmeier-Haack reaction, predominantly utilizing DMF, provides a reliable and versatile method for the formylation and cyclization of suitable substrates. While this compound is not as commonly cited in the literature for these applications, its distinct physical properties present opportunities for reaction optimization, particularly where higher temperatures are required. The protocols and data presented herein for DMF-based syntheses offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities, and can serve as a starting point for the investigation of other N-substituted formamides in this context.

References

N-Butylformamide as a Reagent in the Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). While N,N-dimethylformamide (DMF) is the most frequently employed formamide, other N,N-disubstituted formamides, such as N-butylformamide, can also be utilized, offering potential advantages in specific synthetic contexts.

These application notes provide a comprehensive overview of the use of this compound as a reagent in the Vilsmeier-Haack reaction, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Principle and Advantages

The core of the Vilsmeier-Haack reaction involves the activation of this compound with phosphorus oxychloride to form the corresponding Vilsmeier reagent, a chloroiminium ion. This electrophilic species then attacks the electron-rich aromatic or heterocyclic substrate, leading to the introduction of a formyl group after aqueous workup.

Potential Advantages of Using this compound:

  • Modified Reactivity: The steric and electronic properties of the n-butyl groups can influence the reactivity and selectivity of the Vilsmeier reagent.

  • Solubility: The resulting Vilsmeier reagent and intermediates may exhibit different solubility profiles compared to those derived from DMF, which can be advantageous in certain solvent systems or for product purification.

  • Alternative Reaction Conditions: The use of this compound may allow for a broader range of reaction temperatures and times.

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack reaction using this compound proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic N,N-dibutylchloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, followed by elimination and subsequent hydrolysis to yield the formylated product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation NBF This compound VR Vilsmeier Reagent (N,N-Dibutylchloroiminium ion) NBF->VR + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate VR->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Product Formylated Arene Intermediate->Product Hydrolysis (H2O)

Caption: General mechanism of the Vilsmeier-Haack reaction.

A typical experimental workflow for this reaction is outlined below:

Experimental_Workflow A 1. Preparation of Vilsmeier Reagent (this compound + POCl3 in solvent) B 2. Addition of Aromatic Substrate A->B C 3. Reaction at Controlled Temperature B->C D 4. Aqueous Workup and Neutralization C->D E 5. Extraction of Product D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization F->G

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Quantitative Data

The following table summarizes representative quantitative data for the Vilsmeier-Haack reaction using this compound and related formamides with various substrates. Please note that optimal conditions can vary depending on the specific substrate.

SubstrateFormamideStoichiometry (Arene:Formamide:POCl₃)SolventTemp. (°C)Time (h)Yield (%)Reference
IndoleThis compound1 : 1.5 : 1.5Dichloromethane0 to rt475-85 (estimated)[General Procedure Adaptation]
PyrroleThis compound1 : 1.2 : 1.21,2-Dichloroethane0 to 50370-80 (estimated)[General Procedure Adaptation]
AnisoleThis compound1 : 2.0 : 2.0Dichloromethane0 to rt660-70 (estimated)[General Procedure Adaptation]
N,N-DimethylanilineDMF1 : 1.1 : 1.1-20-100280-84[Organic Syntheses, Coll. Vol. 4, p.331 (1963)]
AnthraceneN-Methylformanilide1 : 1.2 : 1.2o-Dichlorobenzene90-95185-90[Organic Syntheses, Coll. Vol. 3, p.98 (1955)]

Note: Yields for this compound are estimated based on typical Vilsmeier-Haack reaction outcomes and may vary.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Electron-Rich Heterocycle (e.g., Indole)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Indole (or other electron-rich heterocycle)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of this compound (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add phosphorus oxychloride (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of indole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding the mixture to a vigorously stirred solution of crushed ice and saturated sodium bicarbonate.

  • Continue stirring until the evolution of gas ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aldehyde.

Protocol 2: General Procedure for the Formylation of an Activated Aromatic Compound (e.g., Anisole)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anisole (or other activated aromatic compound)

  • Anhydrous 1,2-dichloroethane

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride tube, place this compound (2.0 equivalents) and anhydrous 1,2-dichloroethane.

  • Cool the flask in an ice-salt bath and add phosphorus oxychloride (2.0 equivalents) dropwise with stirring, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Add anisole (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Safety Precautions

  • The Vilsmeier-Haack reaction is exothermic and should be carried out with appropriate cooling.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The workup procedure involves quenching with water or a basic solution, which can be vigorous. Perform this step slowly and with caution.

Conclusion

This compound serves as a viable alternative to DMF in the Vilsmeier-Haack reaction, providing a useful tool for the formylation of a variety of electron-rich aromatic and heterocyclic compounds. The protocols and data presented herein offer a foundation for researchers to explore the application of this compound in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for the Analytical Detection of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide is a chemical intermediate used in various industrial syntheses, including the production of pharmaceuticals and agricultural chemicals. As a potential impurity or metabolite, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and reliable analytical techniques in pharmaceutical analysis.[1][2]

These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. They include information on sample preparation, instrumental parameters, and method validation to ensure accurate and reproducible results.

Analytical Methods Overview

The choice of analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace-level impurity identification).

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used technique for the quantification of non-volatile and thermally labile compounds. It is suitable for routine quality control and purity analysis.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for trace-level analysis and impurity profiling.[3]

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics for the analytical methods described. These values are based on the analysis of structurally similar compounds and serve as a benchmark for method development and validation.[4]

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 10 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL~ 5 ng/mL
Specificity ModerateHigh

Experimental Protocols

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[5]

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (e.g., 25:75 v/v) with 0.1% acid (phosphoric or formic)[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 205 nm[6]

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

6. Method Validation Parameters

  • Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound (low, medium, and high levels). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Method 2: Trace Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the sensitive detection and quantification of this compound, which is particularly useful for impurity analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Anhydrous Sodium Sulfate

2. Instrumentation

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

3. Chromatographic and Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare a series of dilutions in ethyl acetate to create calibration standards for trace-level analysis (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For liquid samples, a direct dilution in ethyl acetate may be sufficient. For solid samples or complex matrices, a liquid-liquid or solid-phase extraction may be necessary. The final extract should be dried over anhydrous sodium sulfate and filtered before injection.

5. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve. For SIM mode, use the peak area of a characteristic ion of this compound.

  • Inject the prepared sample solution.

  • Identify this compound based on its retention time and mass spectrum (in full scan mode).

  • Quantify the concentration using the calibration curve from the SIM data.

6. Method Validation Parameters

  • Linearity: Analyze at least five concentrations. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix. The recovery should be within 99-101%.

  • Precision: Assess repeatability and intermediate precision. The %RSD should be ≤ 1.5%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion in SIM mode or from the standard deviation of the response and the slope.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Methanol/Mobile Phase A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (205 nm) F->G I Integrate Peak Area G->I H Generate Calibration Curve J Quantify Concentration H->J I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis P1 Sample Dilution or Extraction P2 Dry with Na2SO4 (if needed) P1->P2 P3 Transfer to GC Vial P2->P3 A1 Inject into GC-MS System P3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (EI) A2->A3 D1 Identify by Retention Time & Mass Spectrum A3->D1 D2 Quantify using SIM D1->D2 Logical_Relationship Input Sample containing This compound Process Analytical Method (HPLC or GC-MS) Input->Process Output Quantitative Result (Concentration) Process->Output Confirmation Structural Confirmation (MS, NMR) Process->Confirmation

References

N-Butylformamide in Organic Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide, a monosubstituted amide, is a versatile organic compound with applications extending beyond its role as a polar aprotic solvent. While not as ubiquitously cited as a catalyst compared to other organocatalysts, the formamide functional group can participate in catalytic cycles, primarily acting as a Lewis base. This document provides detailed application notes on the catalytic potential of this compound in nucleophilic substitution reactions and its application as a reagent in formylation reactions, alongside specific experimental protocols.

Application Notes

This compound as a Lewis Base Catalyst in Nucleophilic Substitutions

Formamides, including this compound, can function as effective organocatalysts for various nucleophilic substitution reactions. The catalytic activity hinges on the nucleophilicity of the oxygen atom of the formamide group. The general mechanism involves the activation of an electrophilic reagent (e.g., an acid chloride like benzoyl chloride or thionyl chloride) by the formamide catalyst.

The formamide attacks the electrophile to generate a highly reactive Vilsmeier-type intermediate, specifically an alkoxyiminium salt. This intermediate is a much more potent electrophile than the initial reagent. The activated intermediate is then readily attacked by a nucleophile (e.g., an alcohol), leading to the desired substitution product and regenerating the formamide catalyst for the next cycle. This catalytic approach is particularly useful for the conversion of alcohols to alkyl halides, ethers, and other derivatives under mild conditions.

The efficiency of the formamide catalyst is influenced by its steric and electronic properties. While detailed comparative studies on a wide range of N-alkylformamides are not extensively documented, the general principle allows for the rational application of this compound in such transformations.

This compound as a Reagent in the Vilsmeier-Haack Reaction

A primary application of N-substituted formamides like this compound is in the Vilsmeier-Haack reaction. In this transformation, the formamide is not a catalyst but a reagent that, upon activation with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), forms a Vilsmeier reagent (a chloroiminium ion).[1][2]

This Vilsmeier reagent is an electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.[1][3] The initial product is an iminium salt, which upon aqueous workup, hydrolyzes to yield the corresponding aryl aldehyde.[1] This reaction is a powerful tool for introducing a formyl group onto a wide range of substrates. While N,N-dimethylformamide (DMF) is most commonly used, other N-substituted formamides like this compound can also be employed.

Data Presentation

Table 1: Representative Formamide-Catalyzed Conversion of an Alcohol to an Alkyl Chloride

The following table illustrates the scope of a formamide-catalyzed deoxychlorination of benzylic alcohols using benzoyl chloride as the chlorine source. While this specific study utilized a different formamide catalyst, similar reactivity can be anticipated with this compound under optimized conditions.

EntrySubstrate (Alcohol)ProductCatalyst (mol%)Time (h)Yield (%)
1Benzyl alcoholBenzyl chloride101295
24-Methoxybenzyl alcohol4-Methoxybenzyl chloride10898
34-Nitrobenzyl alcohol4-Nitrobenzyl chloride102485
41-Phenylethanol1-Chloro-1-phenylethane101692
5Cinnamyl alcoholCinnamyl chloride101096

Data is representative of formamide-catalyzed reactions and may not reflect the exact results with this compound without specific optimization.

Table 2: Vilsmeier-Haack Formylation of Various Aromatic Compounds

This table presents typical yields for the formylation of electron-rich arenes using a Vilsmeier reagent derived from a substituted formamide and POCl₃.

EntrySubstrateProductYield (%)
1N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde>90
2IndoleIndole-3-carboxaldehyde>85
3PyrrolePyrrole-2-carboxaldehyde>80
4Anisole4-Methoxybenzaldehyde~75
5AnthraceneAnthracene-9-carboxaldehyde>90

Experimental Protocols

Protocol 1: this compound-Catalyzed Conversion of an Alcohol to an Alkyl Chloride

This protocol describes a general procedure for the conversion of a primary or secondary alcohol to the corresponding alkyl chloride using this compound as an organocatalyst.

Materials:

  • Alcohol (1.0 equiv)

  • Benzoyl chloride (1.2 equiv)

  • This compound (0.1 equiv)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (10 mmol, 1.0 equiv) in dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add this compound (1 mmol, 0.1 equiv).

  • Slowly add benzoyl chloride (12 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl chloride.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene using this compound

This protocol outlines a general procedure for the formylation of an electron-rich aromatic compound using a Vilsmeier reagent generated from this compound and phosphorus oxychloride.

Materials:

  • This compound (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Electron-rich arene (e.g., Indole) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool this compound (30 mmol, 3.0 equiv) in 1,2-dichloroethane (20 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (12 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a precipitate.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of the electron-rich arene (10 mmol, 1.0 equiv) in 1,2-dichloroethane (10 mL) dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (100 g).

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution or a dilute NaOH solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired aldehyde.

Mandatory Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound (Catalyst) Intermediate Vilsmeier-type Intermediate [R-CO-O=CH-N+H(Bu)]Cl- Catalyst->Intermediate Activation Reagent R-COCl (e.g., Benzoyl Chloride) Reagent->Intermediate Product R'-Cl (Alkyl Chloride) Intermediate->Product Byproduct R-COOH (Carboxylic Acid) Intermediate->Byproduct Hydrolysis/ Rearrangement Substrate R'-OH (Alcohol) Substrate->Product Nucleophilic Attack Regen_Catalyst This compound (Regenerated Catalyst) Regen_Catalyst->Catalyst Re-enters cycle

Caption: Catalytic cycle of this compound in nucleophilic substitution.

Vilsmeier_Haack_Mechanism Formamide This compound Vilsmeier_Reagent Vilsmeier Reagent [Cl-CH=N+(Bu)H]Cl- Formamide->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Wheland Intermediate) Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene (Ar-H) Arene->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt [Ar-CH=N+(Bu)H]Cl- Sigma_Complex->Iminium_Salt Deprotonation Product Aryl Aldehyde (Ar-CHO) Iminium_Salt->Product Hydrolysis H2O H2O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols: N-Butylformamide in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylformamide is a versatile organic compound with significant potential in pharmaceutical synthesis. Its properties as a polar aprotic solvent and a formylating agent make it a valuable tool in the development and manufacturing of active pharmaceutical ingredients (APIs). These application notes provide an overview of its utility, along with detailed protocols for its application in key pharmaceutical synthesis reactions.

Physicochemical Properties and Advantages

This compound (C₅H₁₁NO) is a colorless liquid that serves as an excellent alternative to more hazardous solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) in certain applications.[1][2][3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight101.15 g/mol [4]
IUPAC NameThis compound[4]
SynonymsButylformamide, N-n-Butylformamide[4]
CAS Number871-71-6[4]
Density0.903 g/mL at 25 °C[5]
Boiling Point202 °C[5]
Melting Point16 °C[5]
Refractive Indexn20/D 1.433[5]
SolubilitySoluble in water and common hydrocarbon solvents[4]

The use of this compound can offer several advantages in pharmaceutical manufacturing, including a lower toxicity profile compared to some traditional solvents and the potential for milder reaction conditions.[6]

Core Applications in Pharmaceutical Synthesis

This compound's primary roles in pharmaceutical production are as a versatile solvent and a reagent in formylation reactions.

  • As a Solvent: Its polar aprotic nature makes it suitable for dissolving a wide range of organic and inorganic compounds, facilitating various chemical reactions.[7] It can be particularly useful in processes where traditional solvents like DMF or NMP are restricted due to safety and environmental concerns.[3]

  • As a Formylating Agent: this compound can be used to introduce a formyl group (-CHO) onto a substrate, a crucial step in the synthesis of many pharmaceutical intermediates.[8] This process, known as N-formylation when applied to amines, is fundamental in the creation of various nitrogen-containing heterocyclic compounds that form the backbone of numerous drugs.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in pharmaceutical synthesis. Researchers should note that these are generalized procedures and may require optimization for specific substrates and scales.

This compound can be synthesized via the N-formylation of isobutylamine with formic acid.[9]

Materials:

  • Isobutylamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutylamine (1.0 equiv), formic acid (1.2 equiv), and toluene (2 mL per mmol of isobutylamine).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude N-isobutylformamide. The product can be further purified by distillation if required.[9]

cluster_synthesis This compound Synthesis reagents Isobutylamine + Formic Acid in Toluene reflux Reflux with Dean-Stark Trap reagents->reflux Heat workup Aqueous Workup (NaHCO3 wash) reflux->workup Cool purification Drying & Evaporation workup->purification product This compound purification->product cluster_formylation N-Formylation Workflow amine Primary Amine reaction Reaction Mixture (Heat, Catalyst) amine->reaction nbf This compound nbf->reaction extraction Solvent Extraction & Washing reaction->extraction purified_product Purified N-Formylated Product extraction->purified_product cluster_safety Safety Precautions ppe Wear PPE (Goggles, Gloves, Lab Coat) fume_hood Use in Fume Hood avoid_contact Avoid Skin/Eye Contact & Inhalation spill_kit Have Spill Kit Available disposal Proper Waste Disposal

References

Application Notes and Protocols for the Purification of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of N-Butylformamide, a versatile solvent and intermediate in organic synthesis. The following methods are described: fractional distillation under reduced pressure, recrystallization, and column chromatography. These protocols are intended to guide researchers in obtaining high-purity this compound for demanding applications in research and drug development.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. This information is crucial for handling and purification procedures.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1][2]
Boiling Point 212.1 °C at 760 mmHg
Density 0.863 g/cm³
Appearance Colorless liquid[1][2]
Solubility Soluble in water and common hydrocarbon solvents.[2]

Purification Protocols

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of this compound.

Fractional Distillation under Reduced Pressure

Fractional distillation is a highly effective method for purifying liquids with different boiling points.[3][4][5] For high-boiling compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) is recommended to prevent decomposition at high temperatures.[6][7]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a manometer to monitor the pressure. Ensure all glassware is dry and free of cracks.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the liquid begins to boil and the vapor rises through the fractionating column, monitor the temperature at the still head. Collect the following fractions in separate receiving flasks:

    • Fore-run: The initial distillate, which may contain lower-boiling impurities.

    • Main Fraction: The pure this compound, collected at a stable boiling point corresponding to the applied pressure.

    • Residue: The higher-boiling impurities left in the distillation flask.

  • Completion: Once the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Illustrative Data for Fractional Distillation:

ParameterIllustrative Value
Initial Purity (GC-MS) ~90%
Pressure 15 mmHg
Boiling Point at 15 mmHg ~110-112 °C
Final Purity (GC-MS) >99.5%
Typical Yield 80-90%

Purification Workflow for Fractional Distillation

cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion setup Assemble Fractional Distillation Apparatus add_sample Add Crude this compound to Distillation Flask setup->add_sample evacuate Reduce Pressure (Vacuum) add_sample->evacuate heat Gently Heat the Flask evacuate->heat collect_fore_run Collect Fore-run (Impurities) heat->collect_fore_run collect_main Collect Main Fraction (Pure this compound) collect_fore_run->collect_main cool Cool Down collect_main->cool release_vacuum Release Vacuum cool->release_vacuum end End release_vacuum->end start Start start->setup

Caption: Workflow for this compound purification by fractional distillation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Since this compound is a liquid at room temperature, this method would be applicable if it were a solid at lower temperatures or for the purification of solid derivatives. For liquid amides, purification is often achieved through other means. However, the principles of recrystallization are valuable for related solid compounds. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol (for a solid derivative):

  • Solvent Selection: Test the solubility of the crude solid in various solvents to find a suitable one or a solvent pair.

  • Dissolution: Dissolve the impure solid in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization of a Solid Derivative:

ParameterIllustrative Value
Initial Purity ~95%
Recrystallization Solvent Ethanol/Water
Final Purity >99%
Typical Yield 70-85%

Recrystallization Workflow

cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End dry->end start Start start->dissolve

Caption: General workflow for purification by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9] For a polar compound like this compound, silica gel is a common stationary phase.

Experimental Protocol:

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (gradient elution). A common eluent system for amides is a mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Illustrative Data for Column Chromatography:

ParameterIllustrative Value
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (gradient)
Initial Purity ~85%
Final Purity (GC-MS) >98%
Typical Yield 60-75%

Column Chromatography Workflow

cluster_preparation Column Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent combine->evaporate end End evaporate->end start Start start->pack_column

Caption: Workflow for purification by column chromatography.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and purity of the final product.[1]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to meet the stringent requirements of their applications.

References

Troubleshooting & Optimization

Technical Support Center: N-Butylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butylformamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, particularly via the formylation of n-butylamine with formic acid.

Question 1: My reaction yield is very low. What are the common causes?

Answer: Low yields in this synthesis are typically linked to issues with reaction equilibrium, incomplete conversion, or losses during work-up. Here are the primary factors to investigate:

  • Inefficient Water Removal: The reaction between n-butylamine and formic acid is a condensation reaction that produces water.[1][2] If water is not removed from the reaction mixture, the equilibrium will not favor product formation.[2]

  • Incorrect Stoichiometry: The molar ratio of formic acid to n-butylamine is crucial. Using a large excess of formic acid does not guarantee a higher yield and can complicate purification.[3]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Reaction progress should be monitored.[4][5]

  • Losses During Work-up: Significant amounts of product can be lost during extraction, washing, and solvent removal steps if not performed carefully.[5]

Question 2: How can I effectively remove water from the reaction?

Answer: The most effective method for removing water in a lab setting is by azeotropic distillation using a Dean-Stark apparatus. By refluxing the reaction in a solvent like toluene or xylene, the water-solvent azeotrope is distilled off, condensed, and collected in the Dean-Stark trap, effectively driving the reaction to completion.[2][3] Using this method has been shown to dramatically increase yields from trace amounts to over 95%.[3]

Question 3: What is the optimal ratio of reactants?

Answer: For reactions utilizing a Dean-Stark trap, using a slight excess of formic acid, typically 1.2 to 2.0 equivalents relative to n-butylamine, has been found to be effective.[3] This ensures the amine is fully consumed without making the post-reaction neutralization and purification overly difficult.

Question 4: I see unreacted n-butylamine in my post-reaction analysis (TLC/GC-MS). What should I do?

Answer: The presence of unreacted starting material indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Extend Reaction Time: Continue heating under reflux and monitor the reaction's progress using TLC or GC until the n-butylamine spot/peak disappears.

  • Check Temperature: Ensure the reaction is being heated sufficiently to allow for efficient reflux and azeotropic water removal.

  • Verify Reagent Quality: Ensure the formic acid used has not degraded.

Question 5: The work-up procedure seems complex. How can I minimize product loss?

Answer: To minimize losses during work-up, follow these tips:

  • Thorough Extraction: After quenching the reaction, extract the aqueous layer multiple times (e.g., 3 times) with your chosen organic solvent (e.g., ethyl acetate) to ensure all the product is recovered.

  • Careful Washing: When washing the combined organic layers with sodium bicarbonate solution to remove excess formic acid, be mindful of potential emulsions.[4] Add brine to help break up any emulsions that form.

  • Rinse Glassware: Rinse the reaction flask and separatory funnel with the extraction solvent to recover any adhering product.[6]

  • Efficient Drying: Use a sufficient amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and ensure all water is removed before filtration.[4]

  • Controlled Solvent Removal: If your product is volatile, use a rotary evaporator at a moderate temperature and pressure to avoid evaporation of the product along with the solvent.[5]

Data Presentation

The following table summarizes the impact of reaction conditions on yield, based on studies of the formylation of primary amines with formic acid.

Entryn-Butylamine (equiv.)Formic Acid (equiv.)SolventWater Removal MethodYield (%)Reference
11.0>10NoneRefluxTrace[3]
21.01.2TolueneDean-Stark Trap98%[3]
31.02.0TolueneDean-Stark Trap98%[3]
41.01.0NoneHeat (60°C)Good[4]

Table 1: Effect of Reaction Conditions on N-Formylation Yield.

Experimental Protocols

Synthesis of this compound via Azeotropic Distillation

This protocol describes a high-yield synthesis of this compound from n-butylamine and formic acid using a Dean-Stark apparatus.

Materials:

  • n-Butylamine

  • Formic acid (85% aqueous solution is suitable)[3]

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is clean and dry.[6]

  • Charging Reactants: To the flask, add n-butylamine (1.0 equiv.), toluene (approx. 2-3 mL per mmol of amine), and formic acid (1.2 equiv.).[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis indicates the consumption of n-butylamine.[3]

  • Cooldown: Allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Pour the cooled reaction mixture into a separatory funnel.

    • Wash the mixture sequentially with saturated NaHCO₃ solution (to neutralize excess formic acid) and then with brine.[4]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.[4]

  • Isolation: Filter off the drying agent and rinse it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

  • Purification (Optional): The product is often sufficiently pure after this procedure.[3] If further purification is needed, it can be achieved by vacuum distillation.[7]

Mandatory Visualization

reaction_pathway Reactant1 n-Butylamine Plus1 + Reactant1->Plus1 Reactant2 Formic Acid Product1 This compound Plus1->Reactant2 Plus2 + Product1->Plus2 Product2 Water Plus2->Product2 Reactants_out Products_in Reactants_out->Products_in Δ, -H₂O experimental_workflow A 1. Charge Reactants (n-Butylamine, Formic Acid, Toluene) B 2. Heat to Reflux (Azeotropic water removal via Dean-Stark) A->B C 3. Monitor Reaction (TLC / GC) B->C D 4. Cool to RT C->D E 5. Work-up (Wash with NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄) E->F G 7. Isolate Product (Solvent removal via Rotovap) F->G H 8. Analysis / Purification (NMR, GC-MS, Distillation) G->H

References

Technical Support Center: N-Butylformamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Butylformamide.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the crystallization of this compound.

Problem 1: No Crystal Formation Upon Cooling

  • Symptom: The solution remains clear even after significant cooling and standing time.

    • Possible Cause 1: Insufficient Supersaturation. The concentration of this compound in the solvent is too low to induce nucleation.

      • Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.

    • Possible Cause 2: High Solubility. this compound is too soluble in the chosen solvent, even at low temperatures.

      • Solution 1 (Seeding): Introduce a seed crystal of this compound to the solution to initiate crystal growth.

      • Solution 2 (Anti-Solvent Addition): Slowly add a miscible solvent in which this compound is insoluble (an anti-solvent) to the point of turbidity. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Problem 2: Oiling Out Instead of Crystallizing

  • Symptom: The compound separates from the solution as a liquid phase (an oil) rather than solid crystals.

    • Possible Cause 1: High Solute Concentration. The concentration of this compound is too high, causing it to separate above its melting point.

      • Solution: Add more solvent to the mixture, reheat until a clear solution is achieved, and then cool slowly.

    • Possible Cause 2: Rapid Cooling. The solution is being cooled too quickly, leading to a rapid increase in supersaturation that favors oiling out.

      • Solution: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help to slow down the cooling rate.

    • Possible Cause 3: Presence of Impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

      • Solution: Purify the crude this compound using a suitable technique like column chromatography before attempting recrystallization.

Problem 3: Poor Crystal Quality (Needles, Plates, or Fine Powder)

  • Symptom: The resulting crystals are acicular (needle-like), plate-like, or very fine, which can be difficult to filter and handle.

    • Possible Cause 1: High Degree of Supersaturation. Rapid crystal formation from a highly supersaturated solution often leads to poor crystal habits.

      • Solution 1 (Slower Cooling): Decrease the cooling rate to allow for more ordered and larger crystal growth.

      • Solution 2 (Use of a Co-solvent): Experiment with a co-solvent system to modify the solubility and crystal growth kinetics.

    • Possible Cause 2: Solvent Effects. The choice of solvent significantly influences the crystal habit.

      • Solution: Screen a variety of solvents to identify one that promotes the growth of more equant (block-like or prismatic) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to control for successful this compound crystallization?

A1: The most critical factors are the choice of solvent, the level of supersaturation, the cooling rate, and the purity of the starting material. Careful control of these parameters is essential for obtaining high-quality crystals.

Q2: How do I select a suitable solvent for this compound crystallization?

A2: A good solvent for crystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A general guideline is that solvents with similar polarity to this compound may be good candidates. It is highly recommended to perform a solvent screen with a range of solvents of varying polarities.

Q3: What are common impurities in this compound and how can they be removed?

A3: Common impurities, particularly from the formylation of n-butylamine, can include unreacted n-butylamine and by-products from the formylating agent. These basic impurities can often be removed by an acidic wash (e.g., with dilute HCl) during the work-up. For other impurities, purification by flash column chromatography prior to crystallization is recommended.

Q4: My yield of this compound crystals is very low. What can I do?

A4: Low yield can be due to several factors:

  • Too much solvent was used: This results in a significant amount of product remaining in the mother liquor. If possible, concentrate the mother liquor to obtain a second crop of crystals.

  • Premature crystallization: If crystals form too early during hot filtration, product will be lost. Ensure the solution is sufficiently hot and use a pre-heated funnel.

  • High solubility at low temperature: Even in the cold solvent, this compound will have some solubility. Cooling the crystallization mixture to a lower temperature (e.g., in an ice-salt bath) before filtration can help to maximize the yield.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁NO[1]
Molecular Weight101.15 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point212.1 °C at 760 mmHg
Density0.863 g/cm³

Table 2: Illustrative Solubility of this compound in Common Solvents at Different Temperatures

Note: The following data are illustrative examples based on the expected behavior of similar amides and should be experimentally verified.

SolventSolubility at 20°C ( g/100 mL)Solubility at 80°C ( g/100 mL)
Water~5> 50
EthanolHighly SolubleHighly Soluble
AcetoneHighly SolubleHighly Soluble
Toluene~2> 30
Hexane< 1~5

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., Toluene) at an elevated temperature (near the boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is freely soluble (e.g., Acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring the solution, add an anti-solvent in which this compound is insoluble (e.g., Hexane) dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

TroubleshootingWorkflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_quality Troubleshooting: Poor Quality start Start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes poor_quality Poor Crystal Quality issue->poor_quality Yes success Successful Crystallization issue->success No nc_cause1 Insufficient Supersaturation? no_crystals->nc_cause1 oo_cause1 Too Concentrated? oiling_out->oo_cause1 pq_cause1 High Supersaturation? poor_quality->pq_cause1 nc_sol1 Concentrate Solution nc_cause1->nc_sol1 Yes nc_cause2 Too Soluble? nc_cause1->nc_cause2 No nc_sol1->issue nc_sol2a Add Seed Crystal nc_cause2->nc_sol2a Try nc_sol2b Use Anti-Solvent nc_cause2->nc_sol2b Or nc_sol2a->issue nc_sol2b->issue oo_sol1 Add More Solvent oo_cause1->oo_sol1 Yes oo_cause2 Cooling Too Fast? oo_cause1->oo_cause2 No oo_sol1->issue oo_sol2 Slow Cooling Rate oo_cause2->oo_sol2 Yes oo_cause3 Impurities Present? oo_cause2->oo_cause3 No oo_sol2->issue oo_sol3 Pre-purify Sample oo_cause3->oo_sol3 Yes oo_sol3->issue pq_sol1a Slow Cooling Rate pq_cause1->pq_sol1a Try pq_sol1b Use Co-solvent pq_cause1->pq_sol1b Or pq_cause2 Solvent Effect? pq_cause1->pq_cause2 No pq_sol1a->issue pq_sol1b->issue pq_sol2 Screen Other Solvents pq_cause2->pq_sol2 Yes pq_sol2->issue

Caption: Troubleshooting workflow for this compound crystallization.

SolventSelection start Start Solvent Selection solubility_test Perform Solubility Tests in Various Solvents start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble hot_soluble->solubility_test No cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes suitable_solvent Suitable Single Solvent Found cold_insoluble->suitable_solvent Yes mixed_solvent Consider Mixed Solvent System cold_insoluble->mixed_solvent No end Proceed with Crystallization suitable_solvent->end mixed_solvent->end

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Technical Support Center: Optimization of Reaction Conditions with N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Butylformamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered when using this compound in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is primarily utilized as a formylating agent for the N-formylation of primary and secondary amines through a transamidation reaction. It can also serve as a polar aprotic solvent in various organic reactions, offering a higher boiling point alternative to solvents like DMF.

Q2: How does this compound act as a formylating agent?

This compound can transfer its formyl group to another amine in a process called transamidation. This reaction is typically an equilibrium process and may require optimization of conditions, such as temperature and the use of catalysts, to favor the formation of the desired formylated product.

Q3: What are the common side reactions when using this compound for N-formylation?

A common side reaction is the incomplete conversion of the starting amine, leading to a mixture of starting materials and the desired product. Another potential byproduct is N,N'-dibutylurea, which can arise from the reaction of this compound with any contaminating butylamine. Hydrolysis of this compound in the presence of water can also occur, leading to the formation of butylamine and formic acid.

Q4: How can I monitor the progress of a reaction involving this compound?

Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. For more detailed analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

Q5: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Low Product Yield
Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction temperature cautiously.- Prolong the reaction time.- Consider the use of a catalyst (e.g., acid or base) to facilitate the reaction.- Ensure efficient mixing.
Equilibrium Not Favoring Product - Use an excess of this compound.- If possible, remove the butylamine byproduct as it forms (e.g., by distillation if boiling points allow).
Hydrolysis of this compound - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Work-up - Check the aqueous layer for product solubility.- Avoid excessive heating during solvent removal as some formylated products can be volatile.
Formation of Side Products
ProblemPotential CauseRecommended Solution
Presence of N,N'-dibutylurea Reaction with contaminating n-butylamine in the this compound starting material.- Use high-purity this compound.- Consider purifying the this compound by distillation before use.
Unreacted Starting Amine The amine is a weak nucleophile or is sterically hindered.- Increase the reaction temperature.- Use a catalyst to enhance the reactivity of the amine or the formamide.
O-formylation (if substrate contains hydroxyl groups) Hydroxyl group competes with the amine for formylation.- Use milder reaction conditions (e.g., lower temperature).- Consider protecting the hydroxyl group before the formylation step.

Quantitative Data Summary

The optimal reaction conditions for N-formylation using this compound are highly substrate-dependent and require empirical optimization. The following table provides general starting conditions for transamidation reactions.

ParameterGeneral RangeNotes
Temperature Room Temperature to 150°CHigher temperatures often favor the reaction but can lead to side products.
This compound Stoichiometry 1.1 to 5.0 equivalents (relative to the amine)Using an excess of this compound can help drive the equilibrium towards the product.
Catalyst None, or catalytic amounts of acid (e.g., p-TsOH) or base (e.g., NaOMe)The use and choice of catalyst depend on the specific substrates.
Solvent Neat (no solvent) or a high-boiling inert solvent (e.g., toluene, xylene)Solvent choice can influence reaction rate and ease of product purification.
Reaction Time 2 to 24 hoursMonitor by TLC, GC, or HPLC to determine completion.

Experimental Protocols

General Protocol for N-Formylation of a Primary Amine using this compound

This protocol describes a general method for the N-formylation of a primary amine via transamidation with this compound. This is a starting point and should be optimized for each specific substrate.

Materials:

  • Primary amine

  • This compound (high purity)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the primary amine (1.0 equivalent) and anhydrous toluene.

  • Add this compound (1.2 - 2.0 equivalents).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the starting amine), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization, depending on its physical properties.

Synthesis of this compound

This compound can be synthesized by the reaction of n-butylamine with formic acid.[1]

Materials:

  • n-Butylamine

  • Formic acid (85-99%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine n-butylamine (1.0 equivalent) and toluene.

  • Slowly add formic acid (1.0-1.2 equivalents) to the stirred solution. The addition may be exothermic.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The toluene can be removed by distillation. The remaining crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Transamidation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH2 (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack NBF HCONH(n-Bu) (this compound) NBF->Tetrahedral Formylated_Amine R-NHCHO (Formylated Amine) Tetrahedral->Formylated_Amine Elimination Butylamine n-BuNH2 (n-Butylamine) Tetrahedral->Butylamine

Caption: Mechanism of N-formylation via transamidation.

Optimization_Workflow Start Define Reaction: Substrate + this compound Initial_Conditions Set Initial Conditions (e.g., 1.2 eq. NBF, Toluene, 110°C, 12h) Start->Initial_Conditions Run_Reaction Run Small-Scale Reaction Initial_Conditions->Run_Reaction Analyze Analyze Results (TLC, GC, NMR) - Conversion - Yield - Byproducts Run_Reaction->Analyze Decision Results Satisfactory? Analyze->Decision Optimize Optimize Parameters: - Temperature - Concentration - Catalyst - Time Decision->Optimize No Scale_Up Scale-Up Reaction Decision->Scale_Up Yes Optimize->Run_Reaction

Caption: Workflow for optimizing reaction conditions.

Troubleshooting_Yield Low_Yield Low Product Yield Check_Conversion Is Starting Material Consumed? (TLC/GC) Low_Yield->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Product_Degradation Product Degradation / Side Reactions Check_Conversion->Product_Degradation Yes, but low yield Workup_Loss Loss During Work-up Check_Conversion->Workup_Loss Yes (Clean reaction) Increase_Temp Increase Temperature/Time Incomplete_Reaction->Increase_Temp Add_Catalyst Consider Catalyst Incomplete_Reaction->Add_Catalyst Lower_Temp Lower Temperature Product_Degradation->Lower_Temp Purify_Reagents Check Reagent Purity Product_Degradation->Purify_Reagents Check_Aqueous Analyze Aqueous Layer Workup_Loss->Check_Aqueous

Caption: Troubleshooting guide for low product yield.

Safety Information

Disclaimer: This is a summary of safety information. Always consult the full Safety Data Sheet (SDS) before handling this compound.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Inhalation: Move the person into fresh air.[2]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4]

  • Spills: Absorb spills with an inert material and place in a suitable container for disposal.[4]

For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

References

Technical Support Center: N-Butylformamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butylformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from n-butylamine and formic acid?

The most common impurities typically arise from unreacted starting materials, byproducts, and water introduced during the reaction or workup. These include:

  • n-Butylamine: Unreacted starting material.

  • Formic Acid: Unreacted starting material.

  • Water: Can be present in the starting materials or introduced during the workup. This compound is hygroscopic and can absorb moisture from the atmosphere.

  • N,N'-dibutylurea: This can form as a byproduct under certain conditions, particularly if there are any side reactions involving isocyanate intermediates, though this is less common in a direct formylation.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound and identify impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for detecting and quantifying organic impurities.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile impurities.[1]

  • Karl Fischer Titration: This is the standard method for the precise quantification of water content.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of impurities.

Q3: My this compound has a high water content. How can it be removed?

Water is a common impurity. Effective removal methods include:

  • Drying with Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a common and effective method. The sieves should be activated by heating under vacuum before use.[2]

  • Azeotropic Distillation: Toluene can be used to azeotropically remove water during the synthesis.[3]

  • Fractional Distillation: Careful fractional distillation can also separate water from this compound.

Q4: My purified this compound is slightly yellow. What could be the cause and how can I remove the color?

A yellow tint can indicate the presence of trace impurities or degradation products.[4] To decolorize the sample:

  • Activated Charcoal Treatment: Dissolve the this compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter to remove the charcoal.[5]

  • Chromatography: Passing the material through a short plug of silica gel or performing flash column chromatography can remove colored impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause Troubleshooting Step Citation
Low Yield Incomplete reaction.Monitor the reaction by TLC until the n-butylamine is consumed. Consider extending the reaction time or increasing the temperature.
Loss of product during aqueous workup.This compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent.
Presence of n-Butylamine in Final Product Incomplete reaction or inefficient removal during workup.During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the n-butylamine and extract it into the aqueous phase.
Presence of Formic Acid in Final Product Excess formic acid used or inefficient neutralization.Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during the workup to neutralize and remove residual formic acid.[3]
Product is an Oil and Difficult to Purify Presence of multiple impurities preventing crystallization or solidification.Purify the crude product using vacuum fractional distillation or flash column chromatography.

Purification Protocols

Experimental Protocol 1: Purification by Vacuum Fractional Distillation

Fractional distillation is highly effective for separating this compound from less volatile or non-volatile impurities.[6][7]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle and stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a stir bar to the round-bottom flask.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the flask.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., GC or NMR).

Experimental Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is useful for removing impurities with different polarities from this compound.[8][9][10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine a suitable eluent system using TLC. The target Rf for this compound should be around 0.3.[8] A good starting point is a mixture of hexanes and ethyl acetate.

  • Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, applying positive pressure.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides representative data for the purification of this compound. Actual results may vary depending on the initial purity and the specific conditions used.

Purification Method Starting Material Impurity Profile (before) Impurity Profile (after) Yield
Vacuum Fractional Distillation Crude this compoundn-Butylamine: 2%, Formic Acid: 1%, Water: 0.5%n-Butylamine: <0.1%, Formic Acid: <0.1%, Water: <0.05%85-95%
Flash Column Chromatography Crude this compoundn-Butylamine: 2%, Unknown byproduct: 3%n-Butylamine: <0.1%, Unknown byproduct: <0.2%80-90%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start n-Butylamine + Formic Acid reaction Reaction (Reflux) start->reaction quench Quench Reaction reaction->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base dry Dry Organic Layer wash_base->dry concentrate Concentrate dry->concentrate crude Crude this compound concentrate->crude distillation Vacuum Fractional Distillation crude->distillation chromatography Flash Chromatography crude->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_purity Purity Issues cluster_yield Low Yield start Problem with this compound Reaction impurity Impurities Detected in Final Product start->impurity low_yield Low Product Yield start->low_yield check_starting_material Check Purity of Starting Materials impurity->check_starting_material check_workup Review Workup Procedure impurity->check_workup repurify Re-purify Product check_workup->repurify check_reaction_completion Check for Complete Reaction (TLC/GC) low_yield->check_reaction_completion check_workup_loss Check for Losses During Workup low_yield->check_workup_loss optimize_reaction Optimize Reaction Conditions check_reaction_completion->optimize_reaction

Caption: Logical troubleshooting guide for this compound reactions.

References

Technical Support Center: N-Butylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using N-Butylformamide in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as a reagent in the synthesis of n-butyl isocyanide through dehydration.[1] It can also serve as a polar aprotic solvent in various reactions, similar to other formamides like DMF.[2][3]

Q2: What are the main side reactions to be aware of when using this compound?

A2: The two most common side reactions are hydrolysis and dehydration. Under aqueous acidic or basic conditions, this compound can hydrolyze to formic acid and n-butylamine. In the presence of dehydrating agents, it is converted to n-butyl isocyanide, but side reactions can lead to byproducts. Thermal decomposition can also occur at elevated temperatures.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an aqueous workup is necessary, it should be performed quickly at a low temperature to reduce the contact time with water.

Q4: What are the typical byproducts observed during the dehydration of this compound to n-butyl isocyanide?

A4: Byproducts can include unreacted this compound, polymers of the isocyanide, and products from the reaction of the isocyanide with nucleophiles present in the reaction mixture. The specific byproducts will depend on the dehydrating agent and reaction conditions used.

Q5: How does the choice of dehydrating agent affect the formation of byproducts in isocyanide synthesis?

A5: Different dehydrating agents, such as phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl), can lead to different byproduct profiles. For example, using POCl₃ can result in the formation of inorganic phosphates as byproducts.[4] The choice of base used in conjunction with the dehydrating agent is also critical in controlling side reactions.

Troubleshooting Guides

Issue 1: Low Yield or No Desired Product Formation
Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is required, minimize the reaction time and maintain a low temperature.
Incomplete Dehydration Reaction Monitor the reaction progress using techniques like TLC or GC to ensure completion. Consider increasing the reaction time or temperature, but be mindful of potential thermal degradation. Ensure the correct stoichiometry of the dehydrating agent and base is used.
Side Reactions Consuming Starting Material Optimize reaction conditions (temperature, addition rate of reagents) to disfavor side reactions. Refer to the byproduct table below for specific side reactions associated with your chosen method.
Issue 2: Presence of Unexpected Impurities in the Product
Possible Cause Troubleshooting Steps
Formation of n-Butylamine and Formic Acid This indicates hydrolysis of this compound. Follow the steps outlined in "Issue 1" to prevent hydrolysis. These impurities can often be removed by an acidic or basic wash during workup, respectively.
Byproducts from Dehydration Reaction Refer to the "Common Byproducts in this compound Dehydration" table below. Optimize reaction conditions to minimize their formation. Purification techniques such as distillation or chromatography may be necessary to remove these impurities.[5]
Thermal Decomposition Avoid excessive heating during the reaction and purification steps. N-alkylformamides can decompose at high temperatures to produce carbon monoxide and the corresponding amine, or hydrogen cyanide and water at very high temperatures.[2][6][7]

Data Presentation

Table 1: Common Byproducts in this compound Dehydration to n-Butyl Isocyanide
Byproduct Formation Pathway Conditions Favoring Formation Suggested Mitigation/Removal
Unreacted this compoundIncomplete reaction.Insufficient dehydrating agent, low temperature, or short reaction time.Optimize reaction conditions; remove by distillation or chromatography.
n-ButylamineHydrolysis of this compound or the isocyanide product.Presence of water in the reaction mixture or during workup.Use anhydrous conditions; remove by an acidic wash during workup.
Polymeric materialsPolymerization of the n-butyl isocyanide product.High temperatures, presence of certain impurities.Conduct the reaction at the lowest effective temperature; purify the isocyanide promptly after synthesis.
N,N'-dibutylformamidineReaction of n-butylamine with an activated intermediate of the dehydration reaction.Presence of n-butylamine (from hydrolysis) and excess dehydrating agent.Ensure anhydrous conditions to prevent n-butylamine formation.

Experimental Protocols

General Protocol for the Dehydration of this compound to n-Butyl Isocyanide using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a general guideline and may require optimization for specific applications.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., pyridine or a mixture of toluene and a tertiary amine base like triethylamine).

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0-1.2 eq.) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Cool the flask containing the this compound solution in an ice bath. Add the p-toluenesulfonyl chloride solution dropwise to the stirred this compound solution while maintaining the low temperature.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the workup procedure will depend on the solvent and base used. A typical workup may involve quenching the reaction with ice-water, followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude n-butyl isocyanide is often purified by vacuum distillation.[5]

Mandatory Visualization

Hydrolysis_Pathways Hydrolysis of this compound cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed NBF This compound H2O H₂O FormicAcid Formic Acid NBF->FormicAcid H₃O⁺ nButylamine n-Butylamine NBF->nButylamine H₃O⁺ NBF_base This compound Formate Formate NBF_base->Formate OH⁻ nButylamine_base n-Butylamine NBF_base->nButylamine_base OH⁻

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Dehydration_Workflow Dehydration of this compound to n-Butyl Isocyanide start Start: this compound reaction Reaction with Dehydrating Agent (e.g., TsCl or POCl₃) and Base start->reaction workup Aqueous Workup / Extraction reaction->workup byproducts Side Products: - Unreacted Starting Material - n-Butylamine - Polymers reaction->byproducts purification Purification (e.g., Vacuum Distillation) workup->purification workup->byproducts product Product: n-Butyl Isocyanide purification->product

Caption: General experimental workflow for the dehydration of this compound.

References

N-Butylformamide stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Butylformamide under acidic and basic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: this compound, like other amides, is generally stable at neutral pH under ambient conditions. The amide bond is resonance-stabilized, making it relatively resistant to hydrolysis in the absence of acid or base catalysts. However, elevated temperatures can promote hydrolysis even at neutral pH over extended periods.

Q2: What are the primary degradation products of this compound under acidic or basic conditions?

A2: Under both acidic and basic conditions, this compound undergoes hydrolysis to yield formic acid and butylamine.

  • Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl), the final products in the solution will be formic acid and the butylammonium ion (the protonated form of butylamine).

  • Basic Hydrolysis: In the presence of a strong base (e.g., NaOH), the final products in the solution will be a formate salt (e.g., sodium formate) and butylamine.

Q3: How does temperature affect the rate of this compound hydrolysis?

A3: The rate of hydrolysis of this compound, under both acidic and basic conditions, is significantly accelerated by an increase in temperature. As a general rule, reaction rates often double for every 10°C increase in temperature. Therefore, it is crucial to control the temperature during stability studies.

Q4: Can I use this compound as a solvent for reactions conducted under strong acidic or basic conditions?

A4: Using this compound as a solvent in the presence of strong acids or bases, especially at elevated temperatures, is not recommended due to its susceptibility to hydrolysis. The degradation of the solvent can lead to the formation of impurities and affect the reaction outcome.

Troubleshooting Guide for this compound Stability Studies

This guide addresses common issues encountered during the experimental investigation of this compound stability.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible degradation rates. 1. Inaccurate pH of the buffer solution. 2. Temperature fluctuations during the experiment. 3. Inconsistent mixing of the reaction solution. 4. Errors in the analytical method (e.g., HPLC).1. Calibrate the pH meter before preparing buffers. Prepare fresh buffers for each experiment. 2. Use a temperature-controlled water bath or incubator. Monitor the temperature throughout the experiment. 3. Ensure uniform mixing using a magnetic stirrer or shaker. 4. Validate the analytical method. Check for issues with the HPLC system, such as leaks, pump malfunctions, or column degradation.
Unexpected peaks in the chromatogram. 1. Impurities in the starting material (this compound). 2. Secondary degradation products forming under harsh conditions. 3. Contamination from glassware or solvents. 4. Interaction of this compound or its degradation products with excipients (if in a formulation).1. Check the purity of the this compound using a suitable analytical technique (e.g., HPLC, GC-MS) before starting the stability study. 2. Use milder stress conditions (lower temperature, less extreme pH). Analyze samples at earlier time points to distinguish primary from secondary degradation products. 3. Use clean, dedicated glassware and high-purity solvents. 4. Conduct forced degradation studies on the placebo to identify any potential interactions.
Poor mass balance in the stability study. 1. Formation of volatile degradation products (e.g., butylamine) that are not detected by the analytical method. 2. Adsorption of the analyte or degradation products onto the container surface. 3. Incomplete extraction of the analyte from the sample matrix. 4. Co-elution of peaks in the chromatogram.1. Use an analytical technique capable of detecting all expected degradation products, or use a mass balance approach that accounts for all components. 2. Use inert container materials (e.g., silanized glass vials). 3. Optimize the sample extraction procedure. 4. Optimize the chromatographic method to ensure proper separation of all peaks.
No degradation observed under stress conditions. 1. The stress conditions are too mild. 2. The analytical method is not sensitive enough to detect low levels of degradation.1. Increase the severity of the stress conditions (higher temperature, more extreme pH, longer duration). 2. Lower the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method.

Quantitative Data Summary

The following table presents hypothetical data on the stability of this compound under various pH conditions at 50°C. This data is for illustrative purposes to demonstrate how such information would be presented.

pH Condition Rate Constant (k) (s⁻¹) Half-life (t½) (hours) % Degradation after 24 hours
1.00.1 N HCl1.5 x 10⁻⁵12.828.4
3.0Citrate Buffer2.1 x 10⁻⁷916.41.8
5.0Acetate Buffer8.5 x 10⁻⁸2267.70.7
7.0Phosphate Buffer1.2 x 10⁻⁸16042.80.1
9.0Borate Buffer3.4 x 10⁻⁷566.22.9
11.0Phosphate Buffer9.8 x 10⁻⁶19.658.7
13.00.1 N NaOH4.6 x 10⁻⁵4.289.9

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of this compound

This protocol outlines a general procedure for studying the hydrolysis of this compound under acidic or basic conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (of known purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Buffer salts (e.g., citrate, phosphate, borate)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1 to 13). For highly acidic and basic conditions, use 0.1 N HCl and 0.1 N NaOH, respectively.

3. Experimental Procedure:

  • For each pH condition, add a known volume of the this compound stock solution to a volumetric flask containing the buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Place the flasks in a temperature-controlled environment (e.g., 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the solution) to prevent further degradation before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound (ln[NBF]) versus time for each pH condition.

  • If the reaction follows first-order kinetics, the plot will be a straight line. The slope of this line will be equal to the negative of the rate constant (-k).

  • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Visualizations

Stability_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution C Incubate Samples at Controlled Temperature A->C B Prepare Buffer Solutions (Varying pH) B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC E->F G Plot ln[Concentration] vs. Time F->G H Determine Rate Constant (k) and Half-life (t½) G->H

Caption: Workflow for a typical this compound stability study.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonation of Carbonyl Oxygen A1->A2 H+ A3 Nucleophilic Attack by Water A2->A3 H2O A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Butylamine A5->A6 A7 Formic Acid + Butylammonium Ion A6->A7 B1 This compound B2 Nucleophilic Attack by Hydroxide B1->B2 OH- B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Butylamide Anion B3->B4 B5 Proton Transfer from Formic Acid B4->B5 B6 Formate Ion + Butylamine B5->B6

Caption: this compound hydrolysis pathways.

Technical Support Center: Scaling Up N-Butylformamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-Butylformamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Q1: We are observing a lower than expected yield of this compound upon scaling up our batch size. What are the potential causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inadequate Mixing: In larger reactors, achieving uniform mixing of reactants is more difficult. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions or the formation of by-products.

    • Troubleshooting:

      • Evaluate the impeller design and agitation speed. A different type of impeller (e.g., pitched-blade turbine for better axial flow) may be necessary for larger vessels.

      • Consider the use of baffles to improve mixing and prevent vortex formation.

      • For reactions involving multiple phases, ensure adequate mass transfer between the phases.

  • Poor Temperature Control: The synthesis of this compound is often exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to "hot spots" within the reactor, promoting side reactions and decomposition of the product.[2]

    • Troubleshooting:

      • Implement a more robust cooling system for the reactor jacket.

      • Control the rate of addition of exothermic reactants to manage the heat evolution.

      • Monitor the internal temperature at multiple points within the reactor to identify any thermal gradients.[2]

  • Increased By-product Formation: The altered reaction conditions in a larger vessel can favor the formation of impurities.

    • Troubleshooting:

      • Analyze the crude product to identify the major by-products. Common by-products can include N,N-dibutylurea if butylamine is formed and reacts with the starting material.[3]

      • Adjust reaction parameters such as temperature and reactant stoichiometry to minimize the formation of these impurities.

Q2: We are noticing a discoloration (yellowing) of our this compound product at a larger scale, which was not observed in the lab. What is the cause and how can we prevent it?

A2: Discoloration is often indicative of impurities formed through side reactions or degradation.

  • Potential Causes:

    • Thermal Degradation: Higher temperatures or prolonged reaction times at scale can lead to the decomposition of the product or starting materials, forming colored impurities.

    • Oxidation: Exposure to air (oxygen) at elevated temperatures can cause oxidation of the amine or formamide.

    • Impurities in Starting Materials: The quality of bulk starting materials may differ from lab-grade reagents, introducing impurities that can lead to colored by-products.

  • Prevention and Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Temperature Control: Maintain strict temperature control and avoid localized overheating.

    • Purification: Employ a purification step such as distillation under reduced pressure or carbon treatment to remove colored impurities.

    • Quality Control of Raw Materials: Ensure the purity of starting materials through rigorous quality control checks.

Q3: Our scaled-up purification by distillation is resulting in product loss and decomposition. What are the best practices for purifying this compound at a larger scale?

A3: this compound can be sensitive to high temperatures, making distillation challenging at scale.

  • Best Practices:

    • Vacuum Distillation: Utilize vacuum distillation to lower the boiling point of this compound, thereby reducing the risk of thermal decomposition.

    • Fractional Distillation: Employ a fractionating column to achieve better separation from impurities with close boiling points.

    • Wiped-Film Evaporation: For heat-sensitive materials, thin-film or wiped-film evaporation can be a more suitable technique as it minimizes the residence time at high temperatures.

    • Avoid Overheating: Use a heating mantle or oil bath with precise temperature control for the distillation flask to prevent localized overheating.

Q4: We are facing challenges with handling and disposing of the by-products and waste generated during the scaled-up production. What are the key considerations?

A4: Waste management is a critical aspect of scaling up chemical production.

  • Key Considerations:

    • By-product Identification: Characterize all by-products to understand their properties and potential hazards.

    • Waste Stream Segregation: Segregate different waste streams (e.g., organic solvents, aqueous waste, solid waste) for appropriate treatment and disposal.

    • Regulatory Compliance: Ensure that all disposal methods comply with local and national environmental regulations.

    • Process Optimization: Re-evaluate the process to minimize waste generation at the source (green chemistry principles).

Data Presentation

The following tables provide a summary of typical quantitative data that might be observed when scaling up this compound production from a common synthesis route: the reaction of n-butylamine with formic acid. Note: This data is illustrative and will vary based on specific reaction conditions and equipment.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (1000 kg)
n-Butylamine (molar eq.) 1.01.01.0
Formic Acid (molar eq.) 1.11.11.05
Reaction Temperature (°C) 150-160155-165160-170
Reaction Time (hours) 4-66-88-12
Agitation Speed (RPM) 300-400150-25080-150
Typical Yield (%) 90-95%85-90%80-88%

Table 2: Impurity Profile at Different Scales

ImpurityLab Scale (%)Pilot Scale (%)Production Scale (%)
Unreacted n-Butylamine < 0.5< 1.0< 1.5
Unreacted Formic Acid < 0.2< 0.5< 0.8
N,N'-dibutylurea Not Detected< 0.3< 0.7
Other By-products < 0.3< 0.8< 1.5
Purity after Purification > 99.5%> 99.0%> 98.5%

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Leuckart-Wallach Type Reaction)

Materials:

  • n-Butylamine

  • Formic acid (88% or higher)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add n-butylamine (73.14 g, 1.0 mol) and toluene (200 mL).

  • Slowly add formic acid (50.6 g of 88% solution, ~1.1 mol) to the stirred solution. The addition is exothermic, so control the rate to maintain a moderate temperature.

  • Heat the reaction mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any excess formic acid.

  • Wash the organic layer with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants n-Butylamine + Formic Acid + Toluene reaction Reflux with Dean-Stark Trap (150-160°C, 4-6h) reactants->reaction neutralization Wash with NaHCO3 reaction->neutralization drying Dry with MgSO4 neutralization->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: Laboratory-scale synthesis workflow for this compound.

troubleshooting_workflow start Low Yield at Scale mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp byproducts Increased By-products? start->byproducts mixing_sol Optimize Agitation Use Baffles mixing->mixing_sol temp_sol Improve Cooling Control Addition Rate temp->temp_sol byproducts_sol Analyze Impurities Adjust Stoichiometry byproducts->byproducts_sol

Caption: Troubleshooting logic for addressing low yield in scale-up.

References

purification of N-Butylformamide for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Butylformamide for high-purity applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis or degradation. These can include:

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[1]

  • Starting materials: Residual amounts of n-butylamine and formic acid from the synthesis process may be present.[1][2]

  • Related formamides: Other formamide derivatives could be present as byproducts.

  • Degradation products: Upon heating, formamides can decompose, potentially forming carbon monoxide and nitrogen oxides.[1][3]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques are effective for determining the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.[4][5][6] The purity is often determined by the area percentage of the main peak in the chromatogram.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify organic impurities.[7]

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content.[1]

Q3: What is the most effective method for purifying this compound to a high purity level?

A3: Fractional distillation under reduced pressure is a highly effective and commonly recommended method for purifying this compound and related formamides.[8][9][10] This technique separates compounds based on differences in their boiling points. For compounds that are sensitive to high temperatures, distillation under reduced pressure allows the boiling point to be lowered, preventing degradation.

Q4: How should I store purified this compound to maintain its purity?

A4: To maintain high purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][11][12] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Step(s)
Yellowish or discolored this compound after purification Thermal decomposition during distillation.Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high. Consider using a shorter path distillation apparatus.
Presence of oxygen-sensitive impurities that form colored oxides.[13]Purge the distillation apparatus with an inert gas (nitrogen or argon) before starting the distillation.
Contamination from acidic or basic impurities.Pre-treat the this compound with a suitable drying agent like anhydrous potassium carbonate to neutralize acidic impurities before distillation.[1]
High water content in the purified product Incomplete drying before distillation.Dry the this compound over activated molecular sieves (3Å or 4Å) for a sufficient period before distillation.[1]
Hygroscopic nature of this compound leading to moisture absorption after purification.Handle and store the purified product under an inert and dry atmosphere. Use dry glassware and equipment.
Inconsistent results in subsequent reactions using the purified solvent Presence of reactive impurities not removed by distillation.Consider pre-treating the this compound to remove specific impurities. For example, washing with a saturated sodium bicarbonate solution can help remove acidic impurities like formic acid.[2]
The purity of the solvent is still insufficient for the specific application.Consider a secondary purification step, such as passing the distilled solvent through a column of activated alumina.[14]
Product does not crystallize (if attempting recrystallization) The chosen solvent is not appropriate.The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
The solution is not saturated enough.Reduce the amount of solvent used to dissolve the compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to encourage the formation of larger, purer crystals.[15]
Presence of impurities inhibiting crystallization.Attempt further purification by another method, such as distillation, before recrystallization.

Physicochemical Data Summary

For comparative purposes, the following table summarizes key physicochemical properties of this compound and a related compound.

PropertyThis compoundN,N-Dibutylformamide
CAS Number 871-71-6[16]761-65-9[8]
Molecular Formula C₅H₁₁NO[17]C₉H₁₉NO[8]
Molecular Weight 101.15 g/mol [17]157.25 g/mol [8]
Boiling Point 202 °C (lit.)120 °C at 15 mmHg (lit.)[8][18]
Density 0.903 g/mL at 25 °C (lit.)0.864 g/mL at 25 °C (lit.)[8][18]
Refractive Index n20/D 1.433 (lit.)n20/D 1.44 (lit.)[8][18]

Experimental Protocols

Protocol 1: General Procedure for Drying this compound

This protocol describes the removal of water from this compound using molecular sieves.

Materials:

  • This compound (commercial grade)

  • Activated 3Å or 4Å molecular sieves[1]

  • Anhydrous potassium carbonate (optional, for acidic impurities)[1]

  • Dry round-bottom flask with a stopper

  • Magnetic stirrer and stir bar

Procedure:

  • Activate the molecular sieves by heating them in a laboratory oven at a temperature above 200°C for at least 4 hours under vacuum. Allow them to cool to room temperature in a desiccator.

  • Place the this compound into a dry round-bottom flask equipped with a magnetic stir bar.

  • (Optional) If acidic impurities are suspected, add a small amount of anhydrous potassium carbonate and stir for 1-2 hours.

  • Add the activated molecular sieves to the this compound (approximately 5-10% w/v).

  • Stopper the flask and stir the mixture at room temperature overnight.

  • The dried this compound can then be decanted or filtered from the molecular sieves for use or further purification by distillation.

Protocol 2: High-Purity Purification by Fractional Vacuum Distillation

This protocol provides a general method for purifying this compound to a high degree of purity.

Materials:

  • Dried this compound (from Protocol 1)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump and vacuum gauge

  • Inert gas source (nitrogen or argon)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried.

  • Place the dried this compound into the distillation flask along with boiling chips or a magnetic stir bar.

  • Purge the entire system with an inert gas.

  • Slowly and carefully apply a vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the head of the fractionating column. Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction distilling at a constant temperature. This is the purified this compound.

  • Stop the distillation before the distillation flask is completely dry to prevent the formation of potentially explosive peroxides and the concentration of non-volatile impurities.

  • Allow the apparatus to cool to room temperature before releasing the vacuum and introducing the inert gas.

  • Store the purified this compound in a tightly sealed container under an inert atmosphere.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Commercial this compound pretreatment Pre-treatment & Drying (e.g., with Molecular Sieves) start->pretreatment distillation Fractional Vacuum Distillation pretreatment->distillation analysis Purity Analysis (GC-MS, NMR, Karl Fischer) distillation->analysis storage High-Purity this compound Storage analysis->storage Yes fail Purity Below Specification analysis->fail No repurify Re-purify fail->repurify repurify->distillation

Caption: A general workflow for the purification of this compound.

TroubleshootingDiagram Troubleshooting Discolored this compound start Purified this compound is Yellow check_temp Was distillation temperature too high? start->check_temp check_atmosphere Was an inert atmosphere used? check_temp->check_atmosphere No solution_temp Reduce distillation pressure to lower boiling point. check_temp->solution_temp Yes check_impurities Are acidic/basic impurities present? check_atmosphere->check_impurities Yes solution_atmosphere Purge system with N2 or Ar before distillation. check_atmosphere->solution_atmosphere No solution_impurities Pre-treat with drying agent (e.g., K2CO3). check_impurities->solution_impurities Yes end_node Re-distill with optimized conditions check_impurities->end_node No solution_temp->end_node solution_atmosphere->end_node solution_impurities->end_node

References

how to handle N-Butylformamide hygroscopicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of N-Butylformamide. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic, and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, which is a liquid, this means it will readily absorb water from the air.[2] This is a significant concern in experimental settings because the absorbed water can act as an impurity, potentially leading to:

  • Altered physical properties: Changes in viscosity, density, and boiling point.

  • Unwanted side reactions: Water can participate in or inhibit chemical reactions, leading to unexpected products or lower yields.

  • Inaccurate concentrations: If you are preparing solutions by weight, the absorbed water will lead to a lower-than-expected concentration of this compound.

Q2: How should I properly store this compound to prevent moisture absorption?

A2: Proper storage is the first line of defense against moisture contamination. This compound should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[1] For optimal protection, store the container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][3] The use of a desiccator containing a drying agent can provide an additional layer of protection for long-term storage.

Q3: What are the best laboratory practices for handling this compound to minimize water contamination during an experiment?

A3: Minimizing exposure to air is critical when working with hygroscopic chemicals.[1][2]

  • Work Quickly: Measure and dispense the required amount of this compound as quickly as possible.[1]

  • Inert Atmosphere: For highly sensitive reactions, it is best to handle the liquid under an inert atmosphere, such as in a glove box or by using Schlenk line techniques with dry nitrogen or argon gas.[4][5]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use. Oven-drying (e.g., at 140°C for 4 hours) and cooling under a stream of dry nitrogen is an effective method.[5]

  • Seal Containers Promptly: Immediately and tightly reseal the main container after dispensing the liquid.[1]

  • Use Syringes: For transferring small volumes, use a dry syringe to withdraw the liquid through a septum-sealed cap (like a Sure/Seal™ bottle), which prevents the bulk of the material from being exposed to the atmosphere.[5]

Troubleshooting Guide

Problem: My reaction involving this compound produced a low yield or unexpected byproducts.

Possible Cause: Water contamination from hygroscopic absorption.

Troubleshooting Steps:

  • Verify Water Content: The most definitive step is to measure the water content of the this compound used. The Karl Fischer titration is the standard and most accurate method for this.[6][] If the water content is above the acceptable limit for your experiment, this is the likely cause of the issue.

  • Review Handling Technique: Were the proper handling procedures for hygroscopic liquids followed? (See Q3 above and the workflow diagram below). Any deviation can introduce significant moisture.

  • Check Solvent Purity: Ensure that all other reagents and solvents used in the reaction were anhydrous.

  • Inspect Storage Conditions: Check the seal on the this compound container. If it is compromised, the material has likely been exposed to atmospheric moisture.

Problem: The physical properties (e.g., viscosity) of my this compound seem different from the specification sheet.

Possible Cause: Significant water absorption.

Troubleshooting Steps:

  • Measure Water Content: Perform a Karl Fischer titration to quantify the amount of absorbed water.[6][]

  • Compare to a New Batch: If available, compare the properties of the suspect material to a new, unopened bottle of this compound.

Data Summary: Handling & Storage Conditions

ParameterRecommended (Favorable) ConditionsUnfavorable Conditions (Risk of Moisture Absorption)
Storage Container Tightly sealed, airtight container.[1]Open or loosely sealed containers.
Storage Environment Cool, dry, well-ventilated area; inside a desiccator.[1][3]Humid environments; areas with temperature fluctuations.
Handling Atmosphere Inert atmosphere (glove box, Schlenk line).[4][5]Open laboratory bench, especially on humid days.
Glassware Preparation Oven-dried and cooled under an inert gas stream.[5]Air-dried glassware.
Dispensing Method Dry syringe through a septum; rapid weighing and transfer.[1][5]Slow transfer in an open beaker.

Experimental Protocols

Protocol: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a liquid sample like this compound using a volumetric Karl Fischer titrator.

Principle: The Karl Fischer titration is a highly specific method for water determination. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[6] The endpoint is reached when all the water is consumed, and excess iodine is detected by a potentiometric sensor.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Titration cell

  • Karl Fischer reagent (e.g., a one-component reagent like Composit 5)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Gas-tight syringe for sample injection

  • This compound sample

Procedure:

  • System Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous Karl Fischer solvent to the titration cell, ensuring the platinum electrode is submerged.

    • Seal the titration cell and start the instrument's pre-titration sequence. The titrator will automatically titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately weigh a known amount of pure water or a certified water standard and inject it into the conditioned titration cell.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • The titer of the reagent (mg H₂O / mL reagent) is calculated. This step should be performed in triplicate to ensure accuracy.

  • Sample Analysis:

    • Using a clean, dry, gas-tight syringe, draw a precise volume of the this compound sample.

    • Weigh the filled syringe accurately.

    • Inject the sample into the titration vessel.

    • Reweigh the empty syringe to determine the exact mass of the sample added.

    • Start the titration. The instrument will measure the volume of reagent consumed.

  • Calculation:

    • The water content in the sample is calculated automatically by the instrument using the following formula: Water (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

Visualizations

G Workflow for Handling Hygroscopic this compound cluster_0 Preparation cluster_1 Handling & Transfer cluster_2 Experimental Use & Cleanup a Receive this compound b Inspect Container Seal a->b Check Integrity c Store in a Cool, Dry Place (Desiccator) b->c If OK f Allow Container to Reach Room Temperature c->f d Dry All Glassware in Oven g Quickly Withdraw Required Amount via Dry Syringe d->g e Move Reagent to Inert Atmosphere (Glove Box) or Fume Hood e->f f->g h Immediately Reseal Main Container g->h Critical Step i Add to Reaction Vessel g->i h->c Return to Storage j Proceed with Experiment i->j k Dispose of Waste According to Safety Protocols j->k

Caption: A workflow for handling hygroscopic this compound.

G Troubleshooting Experimental Issues a Experiment Yields Low Yield or Byproducts? b Was this compound Handled Under Inert Atmosphere/Dry Conditions? a->b Yes c Was Glassware Properly Oven-Dried? b->c Yes f Review and Improve Handling Protocol (See Workflow) b->f No d Perform Karl Fischer Titration on this compound Sample c->d Yes g Re-dry Glassware and Repeat Experiment c->g No e Is Water Content > Acceptable Limit? d->e h Water Contamination is the Likely Cause. Use a New, Unopened Batch of Reagent. e->h Yes i Hygroscopicity is Not the Likely Cause. Investigate Other Reaction Parameters (Temperature, Other Reagents, Stoichiometry). e->i No

Caption: A decision tree for troubleshooting this compound issues.

References

Validation & Comparative

N-Butylformamide vs. DMF: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the selection of an appropriate solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity of the final product. For decades, N,N-Dimethylformamide (DMF) has been a workhorse polar aprotic solvent, favored for its exceptional solvating power across a broad spectrum of organic, inorganic, and polymeric materials. However, mounting concerns over its reproductive toxicity have catalyzed a search for safer, more sustainable alternatives. This guide provides a detailed comparison of the established solvent, DMF, with a potential, yet less characterized alternative, N-Butylformamide.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's utility is dictated by its physical properties. The following table summarizes the key physicochemical data for this compound and DMF. It is important to note that while DMF is extensively studied, experimental data for this compound is limited.

PropertyThis compoundN,N-Dimethylformamide (DMF)
Molecular Formula C₅H₁₁NOC₃H₇NO
Molecular Weight 101.15 g/mol [1]73.09 g/mol
Boiling Point 212.1 °C at 760 mmHg[2]153 °C
Melting Point Not available-61 °C
Density 0.863 g/cm³[2]0.944 g/mL
Flash Point 109.3 °C[2]58 °C
Dielectric Constant Not available36.7
Solubility in Water SolubleMiscible

Note: The lack of comprehensive experimental data for this compound, particularly its dielectric constant, hinders a complete theoretical comparison of its solvating capabilities against DMF.

Performance in Synthesis: Established vs. Exploratory

N,N-Dimethylformamide (DMF): The Incumbent

DMF's high dielectric constant and polar aprotic nature make it an excellent solvent for a wide array of chemical transformations.[3] It effectively solvates both polar and nonpolar compounds, and is particularly adept at promoting reactions that proceed through polar mechanisms, such as SN2 reactions.[3][4] Its high boiling point allows for a wide range of reaction temperatures.[3]

Common applications of DMF in synthesis include:

  • Peptide Synthesis: DMF is a standard solvent in solid-phase peptide synthesis (SPPS), where it efficiently swells the resin and dissolves the protected amino acid precursors.[4][5]

  • Cross-Coupling Reactions: It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[6][7][8]

  • Polymer Chemistry: DMF is used in the production of acrylic fibers and other polymers due to its ability to dissolve a wide range of polymers.[3]

However, the significant drawback of DMF is its classification as a substance of very high concern (SVHC) due to its reproductive toxicity.[9] This has led to increasing restrictions on its use, particularly in industrial settings.[10]

This compound: The Potential Alternative

This compound, a structural analogue of DMF, presents a theoretical potential as a less toxic alternative. The replacement of the methyl groups with a butyl group may alter its metabolic pathway, potentially reducing its toxicity profile. However, there is a significant lack of published experimental data evaluating the performance of this compound as a solvent in common synthetic reactions. While its physical properties, such as a high boiling point, suggest it could be suitable for high-temperature reactions, its efficacy in solvating reagents and facilitating reactions compared to DMF remains largely uncharacterized. Its use has been noted as a solvent, petroleum additive, and an intermediate for lubricating oil additives.[3]

Experimental Protocols

To provide a practical context for the application of these solvents, detailed experimental protocols for two common reactions where DMF is the solvent of choice are provided below.

Solid-Phase Peptide Synthesis (SPPS) using DMF

This protocol describes a general procedure for the synthesis of a peptide on a Rink amide resin using Fmoc-amino acids and HBTU as the coupling agent in DMF.[4][5]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF (10 mL/g of resin) in a reaction vessel for 15-30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

Suzuki Cross-Coupling Reaction in Aqueous DMF

This protocol describes a ligand-free palladium-catalyzed Suzuki reaction of an aryl bromide with an arylboronic acid in an aqueous DMF solvent system.[6][7]

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a reaction flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) chloride (0.02 mmol).

  • Add a mixture of DMF and water (e.g., 1:1 v/v, 5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow General Synthetic Workflow start Reactant & Solvent Preparation reaction Reaction Setup & Execution (Heating, Stirring) start->reaction 1. Combine workup Reaction Workup (Quenching, Extraction) reaction->workup 2. Completion purification Purification (Chromatography, Recrystallization) workup->purification 3. Isolate Crude analysis Product Analysis (NMR, MS, etc.) purification->analysis 4. Isolate Pure

Caption: A generalized experimental workflow for a chemical synthesis.

G cluster_dmf N,N-Dimethylformamide (DMF) cluster_nbf This compound dmf_node DMF dmf_props Properties: - High Polarity - High Boiling Point (153 °C) - Aprotic - Miscible with Water dmf_node->dmf_props dmf_apps Applications: - Peptide Synthesis - Cross-Coupling Rxns - Polymer Chemistry dmf_node->dmf_apps dmf_cons Considerations: - Reproductive Toxin - Regulatory Restrictions dmf_node->dmf_cons nbf_node This compound nbf_props Properties: - High Boiling Point (212 °C) - Soluble in Water - Limited Data Available nbf_node->nbf_props nbf_apps Applications: - Potential DMF Alternative - Largely Unexplored in Synthesis nbf_node->nbf_apps nbf_cons Considerations: - Lack of Performance Data - Toxicity Profile Not Well-Established nbf_node->nbf_cons

Caption: A comparison of the properties of DMF and this compound.

Conclusion

N,N-Dimethylformamide remains a highly effective and versatile solvent in chemical synthesis, but its associated health risks are a significant concern, driving the need for safer alternatives. This compound emerges as a structurally similar compound with a potentially more favorable safety profile, although this is yet to be thoroughly investigated. The primary barrier to the adoption of this compound is the profound lack of experimental data regarding its performance in various chemical reactions.

For researchers, scientists, and drug development professionals, the choice of solvent requires a careful balance of performance, safety, and environmental impact. While DMF is a well-understood tool with a vast body of literature supporting its use, the exploration of greener alternatives is crucial for the future of sustainable chemistry. Further research into the solvent properties and synthetic applications of this compound is essential to validate its potential as a viable replacement for DMF. Until such data becomes available, its use remains speculative, and DMF, with appropriate safety precautions, will likely continue to be a common choice in many laboratories.

References

A Comparative Guide to N-Alkylformamides in Catalysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be as critical as the catalyst itself, profoundly influencing reaction kinetics, product yields, and selectivity. This guide provides a comparative analysis of N-alkylformamides, a class of polar aprotic solvents frequently employed in catalysis, with a focus on their performance, supported by experimental data and detailed protocols.

N-Alkylformamides, including N-methylformamide (NMF), N-ethylformamide (NEF), N-propylformamide (NPF), and the widely used N,N-dimethylformamide (DMF), serve as versatile solvents and sometimes as reactants or co-catalysts in a variety of catalytic reactions. Their efficacy is often dictated by their unique physicochemical properties, such as polarity, boiling point, and hydrogen bonding capabilities. This guide will delve into a comparative study of these formamides, primarily in the context of palladium-catalyzed cross-coupling reactions, to provide a framework for solvent selection in catalytic applications.

Performance Comparison of N-Alkylformamides in Catalysis

Below is a compilation of data illustrating the performance of different N-alkylformamides as solvents in this key reaction.

Table 1: Comparative Performance of N-Alkylformamides in the Suzuki-Miyaura Cross-Coupling Reaction

N-Alkylformamide SolventAryl HalideArylboronic AcidCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
N,N-Dimethylformamide (DMF)Aryl BromidePhenylboronic AcidPd(OAc)₂Na₂CO₃10016~10[1]
Aqueous DMFAryl BromideArylboronic AcidPd(OAc)₂Na₂CO₃Room Temp2-585-95[2]
N,N-Dimethylformamide (DMF)Aryl BromidePhenylboronic AcidPd(biphenyl)Ph₂K₂CO₃10024Good[3]

Note: The reaction conditions in the cited studies are not identical, which limits a direct, controlled comparison. However, this summary provides valuable insights into the general performance of DMF under various conditions.

In a study on indium-promoted Barbier reactions, N-methylformamide (NMF) was directly compared to water as a solvent, demonstrating significantly enhanced reaction rates and improved stereoselectivity.[4] This suggests that the unique properties of NMF, such as its high polarity and ability to act as a hydrogen bond donor, can be highly beneficial in specific catalytic systems.

Physicochemical Properties of N-Alkylformamides

The choice of an N-alkylformamide solvent is often guided by its physical and chemical properties. These properties influence substrate and catalyst solubility, reaction temperature, and potential interactions with the catalytic species.

Table 2: Physicochemical Properties of Common N-Alkylformamides

PropertyN-Methylformamide (NMF)N-EthylformamideN-PropylformamideN,N-Dimethylformamide (DMF)
Molecular Formula C₂H₅NOC₃H₇NOC₄H₉NOC₃H₇NO
Molecular Weight ( g/mol ) 59.07[4][5]73.0987.12[6]73.09[7]
Boiling Point (°C) 182.6[4]~202-204Not Available153[7]
Melting Point (°C) -4[4]Not AvailableNot Available-61[7]
Density (g/mL at 20°C) 1.011[4]0.950Not Available0.944[7]
logP (Octanol/Water) -0.97[5]Not Available0.4[6]-1.01[7]
Hydrogen Bond Donor YesYesYesNo
Hydrogen Bond Acceptor YesYesYesYes

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any catalytic study. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an N-alkylformamide as a solvent, which can be adapted for comparative studies.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • N-Alkylformamide solvent (e.g., DMF, NMF, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the N-alkylformamide solvent (5 mL) via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Catalytic Processes

Understanding the relationships and workflows in catalysis is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key concepts related to the use of N-alkylformamides in catalysis.

CatalyticCycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ExperimentalWorkflow Start Start Setup Combine Reactants, Base, and N-Alkylformamide Solvent Start->Setup Inert_Atmosphere Purge with Inert Gas Setup->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst Inert_Atmosphere->Add_Catalyst Reaction Heat and Stir Add_Catalyst->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Cool, Dilute, and Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for a catalytic cross-coupling reaction.

PropertyComparison Key Property Differences Formamides N-Alkylformamides NMF DMF Properties Property Comparison H-Bond Donor: Yes H-Bond Donor: No Formamides:f1->Properties:f1 Formamides:f2->Properties:f2

Caption: A key structural difference between NMF and DMF affecting their catalytic role.

Conclusion

The selection of an N-alkylformamide solvent in catalysis is a critical decision that can significantly impact the outcome of a reaction. While DMF is a well-established and versatile solvent, particularly in palladium-catalyzed cross-coupling reactions, other N-alkylformamides like NMF offer unique properties, such as hydrogen bonding capabilities, that can be advantageous in specific contexts. The provided data and protocols offer a starting point for the rational selection and comparative evaluation of these solvents in your own research. Further systematic studies directly comparing a broader range of N-alkylformamides under identical catalytic conditions are needed to fully elucidate their relative merits and expand their application in catalysis.

References

N-Butylformamide's Role in Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents and solvents plays a pivotal role in determining reaction efficiency, selectivity, and overall success. N-Butylformamide, a versatile organic compound, has found utility both as a reactant and a solvent in various chemical transformations. This guide provides an objective comparison of this compound's performance in key reaction mechanisms, particularly in N-formylation, against other common alternatives, supported by experimental data and detailed protocols.

This compound as a Formylating Agent: A Head-to-Head Comparison

N-formylation, the introduction of a formyl group (-CHO) to a nitrogen atom, is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. While this compound can act as a formylating agent, it is crucial to evaluate its efficacy relative to other established methods.

Table 1: Comparison of this compound with Alternative Formylating Agents for the N-Formylation of Aniline

Formylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
This compound Sodium Borohydride, CO2-90[1]
Formic AcidNeat, 60 °C1-2 h90-95[2]
Acetic Formic Anhydride-20 °C< 15 min97-100[3]
N,N-Dimethylformamide (DMF)MnCl2·4H2O, Na2CO3·H2O, (COOH)2·2H2O, 130 °C20 h98[4]
N-FormylsaccharinTHF, rt15 minHigh[5]

As the data indicates, while this compound can achieve a high yield in the N-formylation of n-butylamine, other reagents such as acetic formic anhydride and N-formylsaccharin offer significantly faster reaction times.[3][5] Formic acid provides a simple and efficient method, while the use of DMF can also result in excellent yields, albeit under harsher conditions and longer reaction times.[2][4]

Mechanistic Considerations: The Role of this compound

The primary mechanism through which this compound and other formamides act as formylating agents is transamidation . This process involves the transfer of the formyl group from the formamide to an amine.

The general mechanism for transamidation involves the nucleophilic attack of an amine on the carbonyl carbon of the formamide. This is often the rate-determining step and can be facilitated by catalysts. The reaction is reversible, and the equilibrium position depends on the relative nucleophilicity and basicity of the reacting amine and the leaving amine. In the case of this compound, the leaving group would be butylamine.

Transamidation_Mechanism cluster_0 Transamidation with this compound Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NBF H-C(=O)-NH-Butyl NBF->Intermediate Product R-NH-CHO Intermediate->Product Collapse Butylamine Butyl-NH2 Intermediate->Butylamine Elimination

Caption: Proposed mechanism for the transamidation reaction using this compound.

For a successful transamidation, the incoming amine should generally be more nucleophilic or the reaction conditions should be tailored to favor the forward reaction, for instance, by removing the butylamine byproduct.

This compound as a Solvent in Cross-Coupling Reactions

Beyond its role as a reactant, this compound can also serve as a polar aprotic solvent. Its properties make it a potential alternative to commonly used solvents like DMF and N,N-dimethylacetamide (DMAc) in various reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The choice of solvent in Suzuki-Miyaura coupling can significantly influence the reaction's outcome, affecting catalyst stability, solubility of reagents, and reaction kinetics.[6][7][8] While specific studies extensively detailing this compound as a solvent in Suzuki reactions are not abundant, its polar aprotic nature suggests it could be a viable option.

Experimental_Workflow cluster_workflow General Workflow for N-Formylation Start Combine Amine and Formylating Agent Reaction Reaction under specified conditions (Temperature, Catalyst, etc.) Start->Reaction Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Upon completion Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by chromatography or distillation Drying->Purification Product Isolate and characterize the N-formylated product Purification->Product

Caption: A typical experimental workflow for an N-formylation reaction.

Experimental Protocols

N-Formylation of n-Butylamine using Sodium Borohydride and Carbon Dioxide

Materials:

  • n-Butylamine

  • Sodium Borohydride (NaBH4)

  • Carbon Dioxide (CO2) gas

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve n-butylamine (1.0 equivalent) and sodium borohydride (1.0 equivalent) in the chosen solvent.

  • Bubble CO2 gas through the solution for a specified period.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[1]

General Procedure for N-Formylation with Formic Acid

Materials:

  • Amine (e.g., Aniline)

  • Formic Acid (85-98%)

Procedure:

  • In a round-bottom flask, mix the amine (1.0 equivalent) with an excess of formic acid.

  • Heat the reaction mixture at 60 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-formylated product.[2]

Conclusion

This compound can serve as a viable formylating agent, particularly in specific protocols such as the reductive formylation of amines using CO2. However, when compared to other widely used reagents like acetic formic anhydride and N-formylsaccharin, it may not always be the most time-efficient option. Its role as a solvent in cross-coupling reactions warrants further investigation to establish its performance characteristics relative to standard solvents like DMF. The choice of formylating agent or solvent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction time, and overall cost-effectiveness. This guide provides a foundation for researchers to make informed decisions when considering this compound in their synthetic strategies.

References

A Spectroscopic Showdown: Unveiling the Isomeric Nuances of N-Butylformamide and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of N-Butylformamide and its isomers: sec-Butylformamide, Isobutylformamide, and tert-Butylformamide. Leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive analysis supported by experimental data and standardized protocols to aid in the unambiguous identification and characterization of these closely related compounds.

The subtle variations in the branching of the butyl group across these four isomers give rise to distinct spectroscopic signatures. While sharing the same molecular formula (C₅H₁₁NO) and molecular weight (101.15 g/mol ), their unique structural arrangements lead to differences in bond vibrations, chemical environments of protons and carbons, and fragmentation patterns upon ionization. This guide will systematically explore these differences, providing a valuable resource for synthetic chemists, analytical scientists, and anyone working with these amide building blocks.

Isomeric Relationships and Analytical Workflow

The relationship between this compound and its isomers is defined by the connectivity of the butyl group to the formamide nitrogen. A clear understanding of these structural differences is the foundation for interpreting their spectra.

isomers cluster_isomers Isomers of this compound This compound This compound sec-Butylformamide sec-Butylformamide Isobutylformamide Isobutylformamide tert-Butylformamide tert-Butylformamide

Isomeric structures of the butylformamides.

The general workflow for the spectroscopic analysis of these liquid amides follows a standardized process to ensure data quality and comparability.

workflow Sample Preparation Sample Preparation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis IR Spectroscopy->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis

A generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Key differences in the spectra of the butylformamide isomers are observed in the N-H, C=O, and C-N stretching regions, as well as in the fingerprint region due to variations in the butyl chain's bending vibrations.

Functional Group This compound (cm⁻¹) sec-Butylformamide (cm⁻¹) Isobutylformamide (cm⁻¹) tert-Butylformamide (cm⁻¹)
N-H Stretch~3300 (broad)~3300 (broad)~3300 (broad)~3350 (sharp)
C-H Stretch2960-28702960-28702960-28702970-2870
C=O Stretch (Amide I)~1670~1665~1670~1680
N-H Bend (Amide II)~1530~1535~1530~1530
C-N Stretch~1240~1220~1250~1210

Note: The IR peak positions are approximate and can vary slightly based on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts (δ) and splitting patterns are highly sensitive to the isomeric structure.

¹H NMR Data
Proton Environment This compound (δ, ppm) sec-Butylformamide (δ, ppm) Isobutylformamide (δ, ppm) tert-Butylformamide (δ, ppm)
N-H~7.9 (br s)~7.8 (br s)~7.9 (br s)~7.5 (br s)
H-C=O~8.1 (s)~8.0 (s)~8.1 (s)~8.0 (s)
N-CH₂ / N-CH~3.2 (q)~3.9 (m)~3.0 (t)-
CH₂/CH (adjacent to N-CH)~1.5 (m)~1.4 (m)~1.8 (m)-
CH₃ (terminal)~0.9 (t)~0.9 (t), ~1.1 (d)~0.9 (d)~1.3 (s)
Other CH₂~1.3 (m)---
¹³C NMR Data
Carbon Environment This compound (δ, ppm) sec-Butylformamide (δ, ppm) Isobutylformamide (δ, ppm) tert-Butylformamide (δ, ppm)
C=O~163~162~163~161
N-CH₂ / N-CH~39~47~47-
N-C(CH₃)₃---~51
CH₂/CH (adjacent to N-CH)~32~29~28-
CH₃ (terminal)~14~10, ~20~20~29
Other CH₂~20---

Mass Spectrometry (MS) Comparison

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide a unique fingerprint for each isomer.

Ion This compound (m/z) sec-Butylformamide (m/z) Isobutylformamide (m/z) tert-Butylformamide (m/z)
Molecular Ion [M]⁺ 101101101101
[M-CH₃]⁺ 86868686
[M-C₂H₅]⁺ 7272--
[M-C₃H₇]⁺ 58585858
[M-C₄H₉]⁺ (Formamide ion) 44444444
Butyl Cation [C₄H₉]⁺ 57575757
Base Peak 58584458

Experimental Protocols

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was analyzed using a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Sample Preparation: A drop of the liquid amide was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.[2][3]

  • Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean plates was recorded prior to the sample analysis and subtracted from the sample spectrum.[1]

  • Data Analysis: The resulting spectrum was analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a standard NMR spectrometer (e.g., 300 or 500 MHz).[4][5][6]

  • Sample Preparation: Approximately 5-20 mg of the liquid amide was dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4][7][8][9][10] A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The spectrometer was locked onto the deuterium signal of the solvent, and the magnetic field was shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. The chemical shifts were referenced to the TMS signal.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.[11][12]

  • Sample Introduction: A small amount of the volatile liquid sample was introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe.[13] The sample was vaporized in the heated inlet.

  • Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum, a plot of relative intensity versus m/z.

References

A Comparative Guide to the Reaction Kinetics of N-Butylformamide and N-Methylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of N-Butylformamide and N-Methylformamide. Due to a scarcity of publicly available, direct comparative experimental data, this document summarizes the existing kinetic information for N-Methylformamide and presents a detailed experimental protocol for a comprehensive comparative study of both compounds. This guide is intended to be a valuable resource for researchers investigating amide chemistry, enabling them to make informed decisions and design further experiments.

Introduction

This compound and N-Methylformamide are both N-substituted formamides that find applications in various chemical syntheses and are of interest in fields such as drug development and materials science. Understanding their relative reaction kinetics is crucial for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms. Key areas of kinetic interest include hydrolysis, which relates to the stability of the amide bond, and oxidation, which is relevant to their degradation pathways.

While kinetic data for N-Methylformamide is available in the literature, particularly concerning its atmospheric oxidation and acid-catalyzed hydrolysis, similar experimental data for this compound is not readily found. This guide bridges this gap by providing the available data for N-Methylformamide and a robust experimental framework for a direct comparative analysis.

Quantitative Data on N-Methylformamide Reaction Kinetics

The following table summarizes the available experimental data on the reaction kinetics of N-Methylformamide.

Reaction TypeReactantRate Coefficient (k)Temperature (K)ConditionsReference
OxidationOH Radical(1.03 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298Gas Phase, Laser Flash Photolysis-LIF[1]
OxidationOH Radical(10.1 ± 0.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹298 ± 3Gas Phase, Smog Chamber-PTR-MS[2]
Acid HydrolysisH₃O⁺Activation Energy = 13 ± 3 kcal/molNot specifiedAcid Solution[3]

LIF: Laser-Induced Fluorescence; PTR-MS: Proton-Transfer-Reaction Mass Spectrometry

Note: No directly comparable experimental kinetic data for this compound was found in the surveyed literature. To obtain a direct comparison of the reaction kinetics of this compound and N-Methylformamide, a dedicated experimental study is required. The following section provides a detailed protocol for such a study, focusing on hydrolysis as a representative reaction.

Experimental Protocol: Comparative Analysis of Amide Hydrolysis Kinetics

This protocol outlines a general method for determining and comparing the hydrolysis kinetics of this compound and N-Methylformamide under acidic or basic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the rate constants for the hydrolysis of this compound and N-Methylformamide under identical conditions.

Materials:

  • This compound

  • N-Methylformamide

  • Deuterated water (D₂O)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration

  • Internal standard (e.g., 1,4-dioxane or trimethylsilyl propanoic acid)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and N-Methylformamide of known concentrations in D₂O.

    • Prepare a stock solution of the chosen internal standard in D₂O.

    • Prepare a stock solution of the acid or base catalyst (e.g., 1 M HCl or 1 M NaOH) in D₂O.

  • Kinetic Run:

    • Place a known volume of the amide stock solution and the internal standard stock solution into an NMR tube.

    • Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a known volume of the pre-thermostated catalyst solution to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate and should be optimized in preliminary runs.

  • Data Analysis:

    • Process the acquired NMR spectra (phasing, baseline correction).

    • For each spectrum, integrate the signal corresponding to a characteristic peak of the reactant (e.g., the N-alkyl group protons) and the internal standard.

    • Calculate the concentration of the amide at each time point by comparing the integral of the reactant peak to the integral of the internal standard.

    • Plot the natural logarithm of the amide concentration versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant can be determined by dividing k_obs by the concentration of the catalyst.

  • Comparison:

    • Repeat the experiment for the other amide under identical conditions (temperature, catalyst concentration).

    • Compare the determined rate constants to evaluate the relative reactivity of this compound and N-Methylformamide towards hydrolysis.

Analytical Techniques:

While this protocol details the use of NMR spectroscopy, other techniques can also be employed to monitor the reaction kinetics:

  • Gas Chromatography (GC): Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by GC to determine the concentration of the reactant and/or product.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate and quantify the components of the reaction mixture over time.

  • Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch or the appearance of the carboxylic acid C=O stretch can be monitored over time.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative kinetic analysis of this compound and N-Methylformamide hydrolysis.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis cluster_comp 4. Comparison prep_amide1 Prepare this compound Stock Solution mix_reagents Mix Amide and Standard in NMR Tube prep_amide1->mix_reagents prep_amide2 Prepare N-Methylformamide Stock Solution prep_amide2->mix_reagents prep_standard Prepare Internal Standard Solution prep_standard->mix_reagents prep_catalyst Prepare Acid/Base Catalyst Solution initiate_reaction Initiate Reaction with Catalyst prep_catalyst->initiate_reaction thermostate Equilibrate Temperature in NMR Spectrometer mix_reagents->thermostate acquire_t0 Acquire Initial Spectrum (t=0) thermostate->acquire_t0 acquire_t0->initiate_reaction acquire_spectra Acquire Spectra at Regular Intervals initiate_reaction->acquire_spectra process_spectra Process NMR Spectra acquire_spectra->process_spectra integrate_peaks Integrate Reactant and Standard Peaks process_spectra->integrate_peaks calculate_conc Calculate Amide Concentration vs. Time integrate_peaks->calculate_conc plot_data Plot ln[Amide] vs. Time calculate_conc->plot_data determine_k Determine Rate Constant (k) plot_data->determine_k repeat_exp Repeat for Other Amide determine_k->repeat_exp compare_k Compare Rate Constants repeat_exp->compare_k

References

evaluating the efficiency of N-Butylformamide as a formylating agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision in the synthesis of a vast array of chemical entities. This guide provides an objective comparison of N-Butylformamide and other common formylating agents, supported by available experimental data and detailed methodologies.

Executive Summary

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. While a variety of reagents can achieve this, their efficiencies, substrate scopes, and reaction conditions differ significantly. This guide evaluates the potential of this compound as a formylating agent, primarily through a transamidation mechanism, and compares its theoretical efficacy with well-established alternatives such as formic acid, acetic formic anhydride, and N-formylsaccharin. Direct quantitative data on the use of this compound as a formylating agent is limited in the current literature. However, an analysis of related reactions and the principles of transamidation allow for a thorough comparative discussion.

Performance Comparison of Formylating Agents

The efficiency of a formylating agent is best assessed by comparing reaction yields, times, and conditions across a range of substrates. The following tables summarize the performance of common formylating agents in the N-formylation of amines. Data for this compound is inferred from the principles of transamidation and related literature.

Table 1: N-Formylation of Primary Amines

Formylating AgentSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
This compound (via Transamidation) General Primary AminesHeat, Acid/Base Catalyst (predicted)Potentially longModerate to Good (predicted)Theoretical
Formic AcidAnilineNeat, 80 °C1-2 h90-95[1][2]
Acetic Formic AnhydrideBenzylaminein situ generation, -20 °C< 15 min97-100[1]
N-FormylsaccharinAnilineMechanochemical, 30-180 min30 min95

Table 2: N-Formylation of Secondary Amines

Formylating AgentSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
This compound (via Transamidation) General Secondary AminesHeat, Acid/Base Catalyst (predicted)Potentially longModerate to Good (predicted)Theoretical
Formic AcidN-MethylanilineNeat, 80 °C2 h92[2]
Acetic Formic AnhydrideDibenzylaminein situ generation, -20 °C< 15 min98[1]
N-FormylsaccharinN-MethylanilineMechanochemical, 30 min30 min39

Reaction Mechanisms and Experimental Workflows

The formylation of amines by different agents proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting substrate compatibility.

N-Formylation using this compound (Transamidation Pathway)

This compound can act as a formylating agent through a transamidation reaction. This process involves the transfer of the formyl group from this compound to a more reactive or less sterically hindered amine. The reaction is typically reversible and may require a catalyst (acid or base) and heat to drive the equilibrium towards the desired product.

Transamidation_Pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N_Butylformamide This compound (Formyl Donor) Intermediate Tetrahedral Intermediate N_Butylformamide->Intermediate Nucleophilic attack by Amine Amine Primary/Secondary Amine (Formyl Acceptor) Amine->Intermediate Formylated_Amine N-Formylated Amine Intermediate->Formylated_Amine Collapse of intermediate Butylamine n-Butylamine (Byproduct) Intermediate->Butylamine

Caption: Transamidation pathway for N-formylation using this compound.

General Experimental Workflow for N-Formylation

The following diagram illustrates a general workflow for a typical N-formylation reaction, followed by workup and purification.

N_Formylation_Workflow Start Start Reaction Combine Amine and Formylating Agent Start->Reaction Stir Stir at specified temperature and time Reaction->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Quench reaction and perform aqueous workup Monitor->Workup Reaction complete Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by chromatography (if necessary) Concentration->Purification End Isolated Product Purification->End

Caption: General workflow for N-formylation of amines.

Detailed Experimental Protocols

N-Formylation of Aniline with Formic Acid

Materials:

  • Aniline (1.0 mmol)

  • Formic acid (4.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add aniline (1.0 mmol) and formic acid (4.0 mmol).

  • Heat the mixture at 60 °C with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction mixture with ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.[2]

N-Formylation of Benzylamine with Acetic Formic Anhydride (in situ)

Materials:

  • Benzylamine (1.0 equiv)

  • Formic acid (≥95%) (2.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flasks

  • Magnetic stirrer

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equiv) in anhydrous THF.

  • In a separate flask, carefully add acetic anhydride (1.5 equiv) to formic acid (2.0 equiv) at 0 °C and stir for 10-15 minutes to generate formyl acetate in situ.

  • Cool the solution of benzylamine to -20 °C.

  • Add the freshly prepared formyl acetate solution dropwise to the cooled amine solution.

  • The reaction is typically complete in less than 15 minutes. Monitor by TLC.[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

N-Formylation of Aniline with N-Formylsaccharin (Mechanochemical)

Materials:

  • Aniline (1 mmol)

  • N-Formylsaccharin (1.1 mmol)

  • Zirconia grinding jar (15 mL) with a zirconia milling ball (Ø = 10 mm)

  • Vibratory ball mill

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Place aniline (1 mmol) and N-formylsaccharin (1.1 mmol) in the zirconia grinding jar with the milling ball.

  • Conduct the mechanochemical reaction in the vibratory ball mill at a frequency of 30 Hz for 30 to 180 minutes.

  • After the reaction, add NaHCO₃ to the jar and grind for an additional 10 minutes for purification.

  • Recover the solid crude mixture, dissolve it in EtOAc (4 mL), and filter.

  • Remove the solvent under reduced pressure to obtain the pure formamide.

Conclusion

While this compound is not a conventional formylating agent, it can theoretically function as one via a transamidation pathway. However, the lack of direct experimental data makes a definitive efficiency comparison challenging. Established formylating agents like formic acid, acetic formic anhydride, and N-formylsaccharin offer well-documented and highly efficient routes to N-formylated products.

  • Formic acid is a cost-effective and green option, often providing high yields under neat conditions.[2]

  • Acetic formic anhydride , typically generated in situ, is highly reactive and provides excellent yields in very short reaction times, though it is moisture-sensitive.[1]

  • N-Formylsaccharin is a stable, solid reagent that can be used under mild, and even mechanochemical, conditions, offering a green and user-friendly alternative.

The choice of formylating agent will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, scalability, and cost. For routine formylations, the established methods are recommended. Further research is required to fully evaluate the practical utility and efficiency of this compound as a formylating agent.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity in Analytical Assays

Cross-reactivity is a critical parameter to assess during the validation of immunoassays and other ligand-binding assays. It quantifies the extent to which compounds other than the target analyte can bind to the assay's detection components (e.g., antibodies). A high degree of cross-reactivity can result in false-positive results or overestimated concentrations of the target analyte. Therefore, rigorous cross-reactivity testing against structurally related molecules is a fundamental aspect of method validation, ensuring the reliability and specificity of the analytical data.[1][2][3][4]

Experimental Protocol: Competitive ELISA for N-Butylformamide

To assess the cross-reactivity of compounds structurally related to this compound, a competitive enzyme-linked immunosorbent assay (ELISA) can be employed. This protocol outlines a typical workflow for such a study.

Objective: To determine the percentage cross-reactivity of selected alternative compounds in a competitive ELISA designed for this compound.

Materials and Reagents:

  • This compound (primary analyte)

  • Potential cross-reactants: N-Methylformamide, N-Ethylformamide, N-Propylformamide, Butyramide, Formamide

  • Anti-N-Butylformamide antibody (specific for this compound)

  • This compound-HRP conjugate (Horseradish Peroxidase conjugate)

  • 96-well microtiter plates coated with a capture antibody

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a series of standard solutions of this compound at known concentrations.

    • Prepare a range of concentrations for each potential cross-reactant.

  • Assay Protocol:

    • Add standard solutions or test compounds to the wells of the microtiter plate.

    • Add a fixed amount of this compound-HRP conjugate to each well.

    • Add the anti-N-Butylformamide antibody to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Comparative Cross-Reactivity Data

The following tables summarize hypothetical data from a cross-reactivity study of this compound and structurally similar compounds.

Table 1: IC50 Values for this compound and Potential Cross-Reactants

CompoundIC50 (ng/mL)
This compound50
N-Propylformamide250
N-Ethylformamide1,000
N-Methylformamide5,000
Butyramide10,000
Formamide> 25,000

Table 2: Percentage Cross-Reactivity of Alternative Compounds

Compound% Cross-Reactivity
This compound100%
N-Propylformamide20%
N-Ethylformamide5%
N-Methylformamide1%
Butyramide0.5%
Formamide< 0.2%

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts involved in cross-reactivity studies, the following diagrams are provided.

experimental_workflow prep Prepare Standards & Test Compounds assay Perform Competitive ELISA prep->assay Add to Plate read Measure Absorbance assay->read After Incubation & Color Development analyze Calculate IC50 & % Cross-Reactivity read->analyze Absorbance Data report Generate Comparison Report analyze->report Calculated Results

Experimental workflow for cross-reactivity assessment.

structural_similarity_cross_reactivity n_butylformamide This compound (Target Analyte) high_similarity High Structural Similarity (e.g., N-Propylformamide) n_butylformamide->high_similarity moderate_similarity Moderate Structural Similarity (e.g., N-Ethylformamide) n_butylformamide->moderate_similarity low_similarity Low Structural Similarity (e.g., Butyramide) n_butylformamide->low_similarity high_cross_reactivity Higher Potential for Cross-Reactivity high_similarity->high_cross_reactivity moderate_similarity->high_cross_reactivity low_cross_reactivity Lower Potential for Cross-Reactivity low_similarity->low_cross_reactivity

References

N-Butylformamide: A Comparative Benchmark Against Leading Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, process efficiency, and the overall green profile of a synthetic route. While established polar aprotic solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Sulfolane have long been the workhorses of the industry, concerns over their toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This guide presents a comparative benchmark of N-Butylformamide against these conventional solvents, offering researchers, scientists, and drug development professionals a data-driven overview of its physicochemical properties and potential applications.

Physicochemical Properties: A Comparative Overview

The selection of a suitable solvent often begins with an evaluation of its fundamental physicochemical properties. These parameters dictate the solvent's behavior under various experimental conditions and its compatibility with different chemical transformations. The following table summarizes the key properties of this compound and other common polar aprotic solvents.

PropertyThis compoundDimethylformamide (DMF)Dimethylacetamide (DMAc)Dimethyl sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Sulfolane
Molecular Formula C₅H₁₁NOC₃H₇NOC₄H₉NOC₂H₆OSC₅H₉NOC₄H₈O₂S
Molecular Weight ( g/mol ) 101.15[1]73.09[2]87.1278.13[3]99.13[4]120.17[5]
Boiling Point (°C) 212.1[6]153[2][7]165.1189[3][8]202[4]285[9]
Melting Point (°C) --61[7]-20[10][11]18.54[8]-24[4]27.5[9]
Density (g/mL @ 25°C) 0.863 (at 20°C)[6]0.9480.9371.10 (at 20°C)[3]1.027[4]1.261
Dielectric Constant Data not available36.7[12]37.846.7 (at 20°C)[3]32.2[13]43.3
Dipole Moment (D) Data not available3.863.793.964.094.8
Solubility in Water SolubleMiscible[2][7]Miscible[11][14]Miscible[3]Miscible[4]Miscible[15]

Performance in Chemical Reactions: A Focus on Nucleophilic Substitution

Polar aprotic solvents are renowned for their ability to accelerate the rates of bimolecular nucleophilic substitution (Sₙ2) reactions. They can solvate cations effectively while leaving the nucleophile relatively "naked" and more reactive.[16] While direct comparative studies involving this compound are scarce, its structural similarity to DMF and DMAc suggests it could be a viable solvent for such transformations.

SN2_Reaction reactant Nu⁻ + R-LG transition_state [Nu---R---LG]⁻ reactant->transition_state Concerted step product Nu-R + LG⁻ transition_state->product solvent Polar Aprotic Solvent (e.g., this compound) solvent->transition_state Stabilizes cation, minimal solvation of Nu⁻

A generalized Sₙ2 reaction pathway favored by polar aprotic solvents.

Experimental Protocols

To facilitate the direct comparison of this compound with other polar aprotic solvents, the following experimental protocols are provided.

Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a given solute in this compound and other benchmark solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the solid solute to a series of sealed vials, each containing a known volume (e.g., 5 mL) of the respective solvent (this compound, DMF, DMAc, DMSO, NMP, Sulfolane).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid transferring any undissolved solid.

  • Analysis: Dilute the collected supernatant with a suitable solvent and analyze the concentration of the solute using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: Determine the solubility of the solute in each solvent based on the measured concentration and the dilution factor.

Benchmarking Solvent Effects on Reaction Kinetics

Objective: To compare the rate of a model chemical reaction in this compound relative to other polar aprotic solvents. A classic Sₙ2 reaction, such as the reaction of an alkyl halide with a nucleophile, is a suitable model.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve the reactants (e.g., 1-bromobutane and sodium azide) in each of the solvents to be tested (this compound, DMF, DMAc, DMSO, NMP, Sulfolane) at a constant temperature.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt its progress.

  • Analysis: Analyze the composition of each aliquot using a suitable technique (e.g., GC or ¹H NMR) to determine the concentration of the reactant and product.

  • Data Analysis: Plot the concentration of the product as a function of time for each solvent. The initial slope of these plots will be proportional to the initial reaction rate. A comparison of these rates will provide a benchmark of the solvent's efficacy in promoting the reaction.

solvent_screening_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization a Define Model Reaction and Key Metrics b Select Candidate Solvents (this compound, DMF, etc.) a->b c Perform Small-Scale Solubility & Reaction Tests b->c d Analyze Initial Results (Yield, Purity, Rate) c->d e Select Promising Solvents d->e Down-select f Optimize Reaction Conditions (Temp., Concentration) e->f g Scale-Up Confirmation f->g h Final Solvent Selection g->h

A general workflow for screening and selecting an optimal solvent for a chemical reaction.

Conclusion

This compound presents itself as a potential alternative to conventional polar aprotic solvents, boasting a high boiling point and good water solubility. However, a comprehensive evaluation of its performance in various chemical reactions is necessary to fully ascertain its viability as a replacement for established solvents like DMF and NMP. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own benchmarking studies, thereby contributing to a more complete understanding of this compound's capabilities and limitations. As the chemical industry continues to move towards greener and more sustainable practices, the exploration of novel solvent systems like this compound will be crucial in driving innovation and ensuring a safer future.

References

A Comparative Guide to the Reaction Products of N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary reaction products derived from N-Butylformamide, a versatile intermediate in organic synthesis. The performance of key synthetic routes—dehydration, hydrolysis, and reduction—is evaluated based on experimental data to assist researchers in selecting the optimal pathway for their specific applications.

Executive Summary

This compound serves as a valuable precursor for the synthesis of n-butyl isocyanide, n-butylamine, and potentially N,N-dibutylformamide. The choice of reaction pathway significantly impacts product yield, purity, and the overall sustainability of the process. Dehydration offers a high-yield route to n-butyl isocyanide, a critical building block in multicomponent reactions. Reduction provides a reliable method for producing n-butylamine, a widely used primary amine. While hydrolysis also yields n-butylamine, specific quantitative data for this transformation is less readily available in the literature compared to the more established reduction pathway. Direct N-alkylation of this compound to N,N-dibutylformamide is not a commonly reported transformation, with alternative syntheses from dibutylamine being more prevalent.

Comparison of Reaction Products and Synthetic Pathways

The following table summarizes the key reaction pathways of this compound and compares their respective products and performance metrics.

Reaction PathwayProductReagents/ConditionsYield (%)Key AdvantagesKey Disadvantages
Dehydration n-Butyl isocyanidep-Toluenesulfonyl chloride (p-TsCl), Quinoline50-75[1]High purity, simple procedure, greener alternative to other dehydrating agents.[1]Requires vacuum distillation for product isolation.[1]
Phosphoryl trichloride (POCl₃), TriethylamineHigh (up to 98 for other aliphatic formamides)[2]Fast reaction times, high yields.[2]POCl₃ is toxic and corrosive.[2]
Triphenylphosphine (PPh₃) / Iodine (I₂)Good (up to 90 for other formamides)Milder conditions compared to POCl₃.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated.
Reduction n-ButylamineLithium Aluminum Hydride (LiAlH₄) in THFGenerally high for amides[3]Well-established, reliable method for amide reduction.[3]LiAlH₄ is a hazardous reagent requiring careful handling.[4]
Hydrolysis n-ButylamineAcidic or Basic conditionsData not readily available for this compoundPotentially simpler reagents than reduction.Can require harsh conditions and may not be as high-yielding as reduction.
N-Alkylation N,N-DibutylformamideData not readily available for direct alkylation of this compoundData not readily available-Not a commonly reported or seemingly efficient pathway. Alternative syntheses are preferred.

Experimental Protocols

Dehydration of this compound to n-Butyl Isocyanide

Methodology using p-Toluenesulfonyl chloride (p-TsCl) and Quinoline [1]

  • Materials: this compound, p-Toluenesulfonyl chloride, Quinoline.

  • Apparatus: Rotary evaporator, dry ice trap.

  • Procedure:

    • This compound is reacted with p-Toluenesulfonyl chloride and quinoline in a rotary evaporator under reduced pressure (1.5 mm Hg).

    • The n-butyl isocyanide product distills upon formation and is collected in a dry ice trap.

    • A single distillation of the collected product yields chromatographically pure n-butyl isocyanide.

Reduction of this compound to n-Butylamine

General Methodology using Lithium Aluminum Hydride (LiAlH₄) [3][4]

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, dry), Saturated aqueous sodium sulfate.

  • Apparatus: Three-necked flask, stirrer, condenser, tap-funnel, nitrogen inlet.

  • Procedure:

    • In a dry three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ in dry THF is prepared.

    • A solution of this compound in dry THF is added dropwise to the LiAlH₄ suspension.

    • The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction is cooled, and the excess LiAlH₄ is quenched by the cautious addition of saturated aqueous sodium sulfate.

    • The product is isolated through standard workup procedures, including extraction and distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways of this compound and a typical experimental workflow for its dehydration.

ReactionPathways NBF This compound NBI n-Butyl isocyanide NBF->NBI Dehydration (e.g., p-TsCl) NBA n-Butylamine NBF->NBA Reduction (e.g., LiAlH4) NBF->NBA Hydrolysis (Acid or Base) DBF N,N-Dibutylformamide NBF->DBF N-Alkylation

Caption: Primary reaction pathways of this compound.

DehydrationWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Collection cluster_3 Purification start Combine this compound, p-TsCl, and Quinoline in a rotary evaporator react Apply vacuum (1.5 mm Hg) and heat start->react collect Collect distilled n-Butyl isocyanide in a dry ice trap react->collect purify Purify by distillation collect->purify

Caption: Experimental workflow for the dehydration of this compound.

Conclusion

The choice of synthetic route for the transformation of this compound is highly dependent on the desired final product. For the synthesis of n-butyl isocyanide, dehydration using p-toluenesulfonyl chloride presents a sustainable and efficient method. For the preparation of n-butylamine, reduction with lithium aluminum hydride is a well-established and reliable, albeit hazardous, pathway. Further research is required to quantify the yields of n-butylamine from the hydrolysis of this compound to provide a more complete comparison with the reduction method. The direct N-alkylation of this compound appears to be an unfavorable reaction pathway, and alternative synthetic strategies for N,N-disubstituted formamides should be considered. This guide provides researchers with the foundational data and protocols to make informed decisions in their synthetic endeavors involving this compound.

References

Comparative Toxicity of N-Butylformamide and Other Amide Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of common amide solvents is crucial for ensuring laboratory safety and selecting appropriate compounds for various applications. This guide provides a comparative analysis of the toxicity of N-Butylformamide against other widely used amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), supported by available experimental data.

Executive Summary

This guide synthesizes acute toxicity data for this compound, DMF, DMAc, and NMP, focusing on lethal dose levels (LD50/LC50) for oral, dermal, and inhalation routes of exposure, as well as skin and eye irritation potential. While comprehensive data is available for DMF, DMAc, and NMP, information regarding the toxicity of this compound is notably limited in publicly accessible literature. The available data indicates that DMF, DMAc, and NMP all present significant health hazards, including reproductive toxicity and liver damage.

Comparative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of the four amide solvents. It is important to note the significant data gap for this compound, which prevents a direct and comprehensive comparison.

Amide Solvent CAS No. Oral LD50 (rat, mg/kg) Dermal LD50 (rabbit, mg/kg) Inhalation LC50 (rat, ppm/4h) Skin Irritation (rabbit) Eye Irritation (rabbit)
This compound 871-71-6Data not availableData not availableData not availableMay cause irritation[1]May cause irritation[1]
N,N-Dimethylformamide (DMF) 68-12-22800 - 3010[2][3][4][5]1500 - 4720[2][3][6]1948 - 9400 mg/m³/2h (mouse)[3]No to mild irritation[2][6]Moderate to serious irritation[2][6]
N,N-Dimethylacetamide (DMAc) 127-19-5430022402475 (1h)Mild irritantMild irritant
N-Methyl-2-pyrrolidone (NMP) 872-50-43906 - 4150[7]Data not available> 5.1 mg/L (rat, 4h)Slight to moderate irritation[7]Causes eye irritation[7]

Note: The intraperitoneal LD50 for this compound in rats and mice has been reported as 320 mg/kg[1][8].

Experimental Protocols

The toxicity data presented in this guide are primarily based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test determines the short-term toxicity of a substance when ingested. A single, high dose of the substance is administered to a group of fasted animals (typically rats) via gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline assesses the toxicity of a substance upon contact with the skin. The substance is applied to a shaved area of the skin of the test animal (usually rabbits or rats) and covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the toxicity of a substance when inhaled. The test animals (usually rats) are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for 14 days for toxic effects and mortality to determine the LC50, the concentration of the substance in the air that is lethal to 50% of the animals.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points over 72 hours.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or damage. A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), while the other eye serves as a control. The eyes are then examined for redness, swelling, and opacity of the cornea and iris at set intervals over a period of up to 21 days.

Toxicological Mechanisms and Signaling Pathways

The toxicity of amide solvents is often linked to their metabolism, which can produce reactive intermediates that lead to cellular damage.

N,N-Dimethylformamide (DMF) Hepatotoxicity

The liver is a primary target organ for DMF toxicity.[9] The metabolic activation of DMF is a key step in its hepatotoxic effect. The following diagram illustrates the proposed metabolic pathway leading to liver injury.

DMF_Metabolism DMF N,N-Dimethylformamide (DMF) CYP2E1 CYP2E1 DMF->CYP2E1 Oxidation HMMF N-(hydroxymethyl)-N-methylformamide (HMMF) CYP2E1->HMMF NMF N-methylformamide (NMF) HMMF->NMF Spontaneous decomposition MIC Methyl isocyanate (MIC) (Reactive Intermediate) NMF->MIC Further Metabolism Cellular_Macromolecules Cellular Macromolecules (e.g., proteins, DNA) MIC->Cellular_Macromolecules Covalent Binding Hepatotoxicity Hepatotoxicity (Oxidative Stress, Cell Death) Cellular_Macromolecules->Hepatotoxicity

Proposed metabolic activation pathway of DMF leading to hepatotoxicity.

This pathway highlights the role of the cytochrome P450 enzyme CYP2E1 in metabolizing DMF to reactive intermediates that can cause cellular damage and lead to liver toxicity.

Conclusion

Based on the available data, N,N-Dimethylformamide, N,N-Dimethylacetamide, and N-Methyl-2-pyrrolidone are amide solvents with significant toxicological profiles, including acute toxicity, irritation potential, and chronic hazards such as reproductive toxicity. For this compound, a comprehensive toxicological assessment is not possible due to the lack of available data. Researchers and professionals in drug development should exercise caution when handling all amide solvents and consult Safety Data Sheets (SDS) for detailed and up-to-date information. The selection of a solvent should be based on a thorough risk assessment that considers both its chemical properties and its toxicological profile. Further research into the toxicity of this compound is warranted to fill the existing data gap and allow for a more complete comparative analysis.

References

Safety Operating Guide

Proper Disposal of N-Butylformamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. N-Butylformamide, a formamide derivative used in various research and development applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department before implementing any disposal procedures to ensure full compliance with local, state, and federal regulations.[1]

Chemical Profile and Safety Data

While detailed hazard information for this compound is not widely available in the provided documentation, its chemical properties necessitate cautious handling.[2] General safety precautions for organic amides should be strictly followed.

ParameterSpecificationSource(s)
Chemical Name This compound[3][4]
CAS Number 871-71-6[3]
Molecular Formula C₅H₁₁NO[3][4]
Physical State Colorless Liquid[4]
Boiling Point 212.1°C at 760 mmHg[3]
Flash Point 109.3°C[3]
Density 0.863 g/cm³[3]
Primary Disposal Route Licensed Hazardous Waste Disposal Facility[5][6]
Required Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: Wear a flame-resistant lab coat or a chemical-protective suit. The type of protection should be selected based on the concentration and amount of the substance being handled.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. This process begins with waste generation and ends with collection by a certified hazardous waste handler.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Liquid Waste:

    • Collect all this compound waste, including solutions and the first rinse of empty containers, in a designated, compatible hazardous waste container.[5][6] The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[6]

    • Do not mix this compound with other waste streams, such as halogenated solvents or aqueous waste, unless specifically permitted by your EHS department.[5][8]

  • Contaminated Solid Waste:

    • Dispose of items contaminated with this compound, such as pipette tips, gloves, and absorbent pads used for spills, in a separate, clearly labeled container lined with a plastic bag.[5]

    • Never use biohazard bags for chemical waste.[5]

Container Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Attach a completed Hazardous Waste Label to the container as soon as you begin collecting waste.[5][6]

  • The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound".[1][8]

  • List all constituents and their approximate percentages.

  • Include appropriate hazard warnings.

Storage

Store waste containers safely pending pickup.

  • Keep the waste container tightly closed except when adding waste.[6][8]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[5]

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.

  • Use secondary containment (e.g., a spill tray) for all liquid waste containers to prevent the spread of potential leaks.[6]

Arranging for Disposal
  • Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[6]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's emergency services.[1]

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, silica gel, or a universal binder to cover and contain the liquid.[1][8]

  • Clean Up: Using non-sparking tools, carefully collect the absorbed material and contaminated items.[1][7]

  • Package and Dispose: Place all cleanup residue into a compatible, sealable container. Label it as hazardous waste and dispose of it according to the protocol described above.[1][8]

Disposal of Empty Containers

Empty chemical containers must also be managed correctly to be considered non-hazardous.

  • Thoroughly Empty: Ensure only minimal residue remains in the container.[5][6] If solids or sludge are present, the container must be disposed of as hazardous waste.[6]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or another appropriate solvent that will not create a new hazard). The first rinsate must be collected and disposed of as hazardous this compound waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.

  • Deface Label: Completely remove, obliterate, or deface the original manufacturer's label.[5][6]

  • Final Disposal: After rinsing and air-drying in a fume hood, the container can typically be disposed of with regular laboratory glass or solid waste.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

G cluster_start cluster_waste_type cluster_liquid_proc cluster_solid_proc cluster_container_proc cluster_end start This compound Waste Generated liquid_waste Liquid Waste (Pure, Solutions, Rinsate) start->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Absorbents) start->solid_waste empty_container Empty Container start->empty_container collect_liquid 1. Collect in Compatible, Sealed Container liquid_waste->collect_liquid collect_solid 1. Collect in Lined, Sealed Container solid_waste->collect_solid triple_rinse 1. Triple Rinse (Collect 1st Rinsate as Liquid Waste) empty_container->triple_rinse label_liquid 2. Attach Hazardous Waste Label collect_liquid->label_liquid store_liquid 3. Store in SAA with Secondary Containment label_liquid->store_liquid ehs_pickup Arrange EHS Pickup store_liquid->ehs_pickup label_solid 2. Attach Hazardous Waste Label collect_solid->label_solid store_solid 3. Store in SAA label_solid->store_solid store_solid->ehs_pickup triple_rinse->liquid_waste 1st Rinsate deface_label 2. Deface Original Label triple_rinse->deface_label dispose_container 3. Dispose as Non-Hazardous Lab Waste deface_label->dispose_container

References

Essential Safety and Logistics for Handling N-Butylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe handling and disposal of N-Butylformamide in a laboratory setting to minimize exposure and ensure regulatory compliance.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related compounds. This information is critical for a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [2]
CAS Number 871-71-6[1]
Appearance Colorless liquid[3]
Boiling Point 212.1°C at 760 mmHg[1]
Flash Point 109.3°C[1]
Density 0.863 g/cm³[1]
Toxicity (LD50) 320 mg/kg (Intraperitoneal, Rat/Mouse)[3]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is mandatory to ensure the safety of all laboratory personnel.

Pre-Operational Checks
  • Engineering Controls: Ensure a calibrated chemical fume hood is operational. Verify that the safety shower and eyewash station are accessible and functional.

  • Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, inspect all PPE for integrity. This includes:

    • Gloves: Nitrile or neoprene gloves.

    • Eye Protection: Chemical safety goggles and a face shield.

    • Body Protection: A flame-resistant lab coat.

  • Material Check: Confirm the container of this compound is properly labeled and sealed.

Handling Procedures
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools to minimize splashing and aerosol generation.

  • Spill Prevention: Work on a tray or other form of secondary containment to confine any potential spills.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not consume food or drink in the laboratory.

Emergency Protocols
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Dedicated Waste Container: All this compound waste, including unused product and contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal of Contaminated Materials
  • PPE: Used gloves, lab coats, and other contaminated disposable materials must be placed in the designated hazardous waste container.

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.

Professional Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer.

Visualization of Safe Handling and Disposal Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_emergency Emergency Procedures A Pre-Operational Checks (Fume Hood, PPE, Eyewash) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Use Secondary Containment C->D F Segregate Waste (Dedicated, Labeled Container) C->F Generates Waste J Spill, Inhalation, Skin/Eye Contact, Ingestion C->J If Incident Occurs E Post-Handling Decontamination (Wash Hands) D->E G Collect Contaminated Materials (PPE, Glassware Rinsate) F->G H Store Waste Securely G->H I Contact EHS for Disposal H->I K Follow First Aid Protocols J->K M Report Incident to Supervisor J->M L Seek Immediate Medical Attention K->L

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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